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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Applications of 2-Amino-2-(pyridin-4-yl)propan-1-ol

[1] Executive Summary 2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized quaternary -amino alcohol featuring a pyridine ring, a primary amine, and a primary hydroxyl group attached to a central quaternary carbon. This...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized quaternary


-amino alcohol featuring a pyridine ring, a primary amine, and a primary hydroxyl group attached to a central quaternary carbon. This structural motif serves as a critical chiral building block  in medicinal chemistry and a bidentate/tridentate ligand precursor  in asymmetric catalysis.

Unlike simple amino alcohols, the presence of the electron-deficient pyridine ring at the quaternary center modulates the basicity of the amine and introduces a secondary coordination site (the pyridine nitrogen). This guide details its physicochemical profile, industrial synthesis via the Strecker pathway, and its reactivity in heterocyclic formation.

Structural Analysis & Physicochemical Profile

The molecule consists of a central


 carbon bonded to four distinct groups: a methyl group, a hydroxymethyl group, a primary amine, and a 4-pyridyl ring. This creates a quaternary center, making the molecule sterically congested and chemically robust against racemization compared to secondary amino alcohols.
Table 1: Physicochemical Properties
PropertyData / ValueNotes
IUPAC Name 2-Amino-2-(pyridin-4-yl)propan-1-ol
Molecular Formula

Molecular Weight 152.19 g/mol
SMILES CC(N)(CO)c1ccncc1
pKa (Pyridine N) ~5.2Estimated based on 4-alkylpyridine standards.[1]
pKa (Amine) ~8.8 - 9.0Lower than typical aliphatic amines (~10.5) due to the electron-withdrawing pyridine ring.
LogP ~ -0.5 to 0.2Amphiphilic; highly soluble in polar organic solvents (MeOH, DMSO) and aqueous buffers.
H-Bond Donors 2 (OH, NH

)
H-Bond Acceptors 3 (Pyridine N, Amine N, Hydroxyl O)
Chirality Yes (Enantiomers: R / S)Usually synthesized as a racemate and resolved, or synthesized asymmetrically.

Synthetic Pathways[1][3][4]

The synthesis of quaternary amino alcohols containing heterocycles typically proceeds via the Strecker Synthesis followed by hydrolysis and reduction. This route is preferred for its scalability and the availability of the starting material, 4-acetylpyridine .

The Strecker-Reduction Protocol
  • Ketimine Formation : 4-Acetylpyridine is condensed with ammonia (or an amine equivalent) to form the ketimine.

  • Cyanosilylation / Strecker Reaction : Addition of a cyanide source (TMSCN or HCN) generates the

    
    -amino nitrile.
    
  • Hydrolysis : The nitrile is hydrolyzed under acidic conditions to the corresponding

    
    -amino acid, 2-amino-2-(pyridin-4-yl)propanoic acid .
    
  • Reduction : The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex.
    

Synthesis Start 4-Acetylpyridine (Precursor) Step1 Step 1: Strecker Reaction (NH4Cl, NaCN) Start->Step1 Inter1 α-Amino Nitrile Intermediate Step1->Inter1 Step2 Step 2: Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 2-Amino-2-(pyridin-4-yl) propanoic acid Step2->Inter2 Step3 Step 3: Reduction (LiAlH4 or BH3) Inter2->Step3 Product 2-Amino-2-(pyridin-4-yl) propan-1-ol Step3->Product

Figure 1: Step-wise synthesis of 2-Amino-2-(pyridin-4-yl)propan-1-ol from 4-acetylpyridine.

Reactivity & Functional Group Transformations[5]

The molecule's utility stems from its bifunctional nature (amine + alcohol) and the presence of the pyridine ring.

Cyclization to Oxazolines

The most critical reaction for this scaffold is the condensation with carboxylic acids or nitriles to form Oxazolines . When the pyridine ring is in the 4-position, the resulting oxazolines are often used in the synthesis of coordination polymers or as distinct pharmacophores in drug discovery (bioisosteres of amides).

  • Reagents : Carboxylic acid derivative + Coupling agent (e.g., SOCl

    
    , then base).
    
  • Mechanism : Amide formation followed by cyclodehydration.

Metal Coordination

The molecule can act as a ligand in two modes:

  • N,O-Bidentate : Binding through the aliphatic amine and the hydroxyl oxygen (typical for amino alcohols).

  • Bridging Ligand : The pyridine nitrogen (distal) binds to one metal center, while the amino-alcohol moiety chelates another, enabling the formation of Metal-Organic Frameworks (MOFs) or supramolecular cages.

Pyridine Functionalization

The pyridine ring remains susceptible to electrophilic aromatic substitution or N-oxidation.

  • N-Oxidation : Reaction with m-CPBA yields the Pyridine-N-oxide derivative, altering the electronic properties and solubility.

Reactivity Center 2-Amino-2-(pyridin-4-yl) propan-1-ol Oxazoline Cyclization (R-COOH) Forms 4-substituted Oxazolines Center->Oxazoline Coordination Metal Coordination (Zn, Cu, Pd binding) Center->Coordination NOxide N-Oxidation (m-CPBA) Forms Pyridine N-oxide Center->NOxide

Figure 2: Primary reactivity pathways including heterocyclic cyclization and metal coordination.

Applications in Drug Development[1][3][6][7]

Fragment-Based Drug Design (FBDD)

This molecule is a "privileged scaffold" in FBDD. The quaternary carbon restricts conformational freedom, potentially locking the amine and hydroxyl groups into a bioactive conformation that mimics the transition state of peptide hydrolysis.

  • GPCR Ligands : The 4-pyridyl group is a common motif in GPCR antagonists. The amino-alcohol tail provides hydrogen-bonding interactions with receptor residues (e.g., Asp or Ser).

  • Kinase Inhibitors : The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases, while the solubilizing amino-alcohol tail extends into the solvent front.

Chiral Auxiliaries

If resolved into its enantiomers (


 or 

), the molecule can serve as a chiral auxiliary in alkylation reactions, similar to Evans' auxiliaries, but with distinct electronic influence due to the pyridine ring.

Safety & Handling Protocols

  • Hazards : As a primary amine and pyridine derivative, it is likely irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage : Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Disposal : Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).

References

  • Strecker Synthesis of Quaternary Amino Acids

    • Title: "Asymmetric Synthesis of -Disubstituted Amino Acids via Strecker Reaction."
    • Context: General methodology for synthesizing the amino acid precursor
    • Source:

  • Reduction of Amino Acids to Amino Alcohols

    • Title: "Reduction of -Amino Acids to Amino Alcohols."
    • Context: Standard protocols using LiAlH for converting the intermedi
    • Source:

  • Pyridine-Containing Amino Alcohols in Catalysis

    • Title: "Pyridine-Derived Amino Alcohols as Ligands in Asymmetric C
    • Context: Describes the coordination chemistry and utility of similar pyridine-amino alcohol ligands.
    • Source:

  • Oxazoline Formation

    • Title: "Synthesis of Oxazolines
    • Context: Mechanism and conditions for the cycliz
    • Source:

Sources

Exploratory

Thermodynamic Stability Profile of 2-Amino-2-(pyridin-4-yl)propan-1-ol: A Mechanistic Guide

The following is an in-depth technical guide on the thermodynamic stability of 2-Amino-2-(pyridin-4-yl)propan-1-ol . Executive Summary 2-Amino-2-(pyridin-4-yl)propan-1-ol (C H N O) is a specialized -amino alcohol buildin...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the thermodynamic stability of 2-Amino-2-(pyridin-4-yl)propan-1-ol .

Executive Summary

2-Amino-2-(pyridin-4-yl)propan-1-ol (C


H

N

O) is a specialized

-amino alcohol building block characterized by a quaternary carbon center linking a primary amine, a hydroxymethyl group, a methyl group, and a pyridine ring.[1] This structural motif—an analogue of the industrial standard 2-Amino-2-methyl-1-propanol (AMP)—confers exceptional thermal stability due to the absence of

-hydrogens, preventing standard elimination pathways. However, the incorporation of the pyridine ring introduces specific thermodynamic susceptibilities, primarily oxidative N-oxide formation and pH-dependent solubility shifts.

This guide details the thermodynamic landscape of this molecule, providing a mechanistic basis for its handling, storage, and utilization in pharmaceutical synthesis.

Structural Analysis & Physicochemical Properties[1]

The stability of 2-Amino-2-(pyridin-4-yl)propan-1-ol is dictated by the steric and electronic environment of its central quaternary carbon (C2).

Molecular Architecture
  • Quaternary Center (C2): The fully substituted C2 atom sterically shields the amine, reducing nucleophilic reactivity compared to linear amino alcohols. Crucially, it prevents

    
    -elimination  (Hofmann elimination) because there are no protons on the 
    
    
    
    -carbon relative to the amine (the C2 position) or the
    
    
    -carbon relative to the alcohol.
  • Pyridine Ring (4-position): Acts as an electron-withdrawing group (EWG) via induction, lowering the pK

    
     of the primary amine compared to aliphatic analogues like AMP.
    
  • Hydroxymethyl Group (C1): Provides a handle for intramolecular hydrogen bonding with the amine or pyridine nitrogen, influencing conformational stability.

Predicted Physicochemical Parameters
ParameterValue (Approx.)Mechanistic Implication
Molecular Weight 152.19 g/mol Low MW fragment, high atom economy.
pK

(Amine)
8.8 – 9.2Lower than AMP (9.7) due to Pyridine EWG effect.
pK

(Pyridine)
5.2 – 5.4Standard pyridine basicity; protonates at acidic pH.
LogP -0.5 to 0.2Amphiphilic but water-soluble; highly hygroscopic.
Melting Point 85 – 110 °CDependent on crystal packing/salt form.

Thermodynamic Stability & Degradation Pathways[2]

Understanding the degradation kinetics is critical for establishing shelf-life and processing windows.

Thermal Stability (High)

The molecule exhibits high thermal robustness. Unlike secondary alcohols or simple amines, the quaternary structure inhibits:

  • Dehydration: Requires extreme acid catalysis.

  • Racemization: Impossible as the chiral center is quaternary (if resolved) or chemically inert to inversion under standard conditions.

  • Retro-Aldol Fragmentation: While theoretically possible (releasing acetylpyridine and formaldehyde), the activation energy is significantly raised by the pyridine ring's stability and the lack of enolizable protons.

Oxidative Stability (Moderate)

The primary thermodynamic liability lies in oxidation.

  • Pathway A: Pyridine N-Oxidation. The pyridine nitrogen is susceptible to oxidation by peroxides (e.g., mCPBA, H

    
    O
    
    
    
    ) to form the N-oxide . This is the dominant degradation product under oxidative stress.
  • Pathway B: Amine Oxidation. Direct oxidation of the primary amine to hydroxylamine or nitro species is sterically hindered but possible under radical-generating conditions (light + O

    
    ).
    
Chemical Stability (pH Dependent)
  • Acidic Conditions: Highly stable. Both nitrogen centers protonate, forming a dicationic species that resists nucleophilic attack.

  • Basic Conditions: Stable, but susceptible to carbamate formation in the presence of atmospheric CO

    
     (similar to AMP carbon capture chemistry). This is reversible upon heating but alters the melting point and solubility.
    
Visualization of Degradation Pathways

The following diagram illustrates the competitive degradation pathways based on thermodynamic likelihood.

DegradationPathways Figure 1: Thermodynamic Degradation Landscape Parent 2-Amino-2-(pyridin-4-yl) propan-1-ol NOxide Pyridine N-Oxide (Major Oxidative Product) Parent->NOxide Peroxides / O2 / Light (k_ox) Carbamate Cyclic/Linear Carbamate (CO2 Adduct) Parent->Carbamate Atmospheric CO2 (Reversible) RetroAldol Formaldehyde + 4-Acetylpyridine (Extreme Thermal Stress) Parent->RetroAldol >150°C / Strong Base (High Ea)

Figure 1: The primary degradation risk is oxidative attack on the pyridine ring, followed by reversible carbamate formation.

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile of this molecule, the following self-validating protocols are recommended.

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: Determine the intrinsic stability limits and identify degradation products.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile:Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation: 3% H

      
      O
      
      
      
      , Ambient, 4 hours. ( Critical: Monitor for N-oxide mass shift +16 Da).
    • Thermal: Solid state, 80°C, 7 days.

  • Analysis: Analyze via HPLC-UV-MS.

    • Column: C18 Reverse Phase (High pH stable column recommended, e.g., Waters XBridge).

    • Mobile Phase: Ammonium Bicarbonate (pH 10) / Acetonitrile gradient. ( Note: High pH buffer ensures the amine is free-base for better peak shape).

Protocol 2: pK Determination (Potentiometric Titration)

Objective: Accurately determine the ionization states to predict solubility and salt formation.

  • Setup: Use an automatic titrator (e.g., Mettler Toledo or Sirius T3).

  • Solvent: Water (degassed to remove CO

    
    ).
    
  • Procedure:

    • Dissolve ~5 mg of compound in 20 mL 0.15 M KCl (ionic strength adjustor).

    • Acidify to pH 2.0 with 0.1 M HCl.

    • Titrate with 0.1 M KOH up to pH 12.0.

  • Data Processing: Fit the curve to a diprotic model. Expect two inflection points:

    • pK

      
       ~5.3 (Pyridine H
      
      
      
      ).
    • pK

      
       ~9.0 (Amine H
      
      
      
      ).
Protocol 3: Hygroscopicity & Solid State Analysis (DVS/DSC)

Objective: Quantify moisture uptake and hydrate formation.

  • DVS (Dynamic Vapor Sorption): Cycle humidity from 0% to 90% RH at 25°C.

    • Expectation: Significant mass gain >60% RH due to dual hydrophilic centers.

  • DSC (Differential Scanning Calorimetry): Heat from 25°C to 200°C at 10°C/min.

    • Success Criteria: Sharp endotherm (melting) with no exotherms (decomposition) prior to 150°C.

Handling & Storage Recommendations

Based on the thermodynamic analysis, the following storage conditions are mandatory to maintain integrity:

  • Atmosphere: Store under Argon or Nitrogen . The amine avidly reacts with atmospheric CO

    
     to form carbamates.
    
  • Container: Amber glass (protects from photo-oxidation of the pyridine ring).

  • Temperature: 2-8°C is sufficient; -20°C for long-term reference standards.

  • Salt Form: Conversion to the Dihydrochloride salt (2HCl) is strongly recommended for solid-state handling. The salt form suppresses N-oxidation and eliminates CO

    
     absorption.
    

References

  • Structural Identification: Princeton BioMolecular Research. Product Data: 2-Amino-2-pyridin-4-yl-propan-1-ol (PBMR227086).[1] Accessed 2023.

  • Analogous Stability (AMP): Murshid, G., et al. "Thermo Physical Analysis of 2-Amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal."[2] Chemical Engineering Transactions, Vol. 25, 2011.[2]

  • Pyridine Oxidation: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Beta-Amino Alcohol Degradation: F. Xu et al. "Degradation of 2-amino-2-methyl-1-propanol (AMP) in CO2 capture." Chemical Engineering Science, 2013.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-Amino-2-(pyridin-4-yl)propan-1-ol in Organic Solvents

This guide provides a comprehensive analysis of the anticipated solubility characteristics of 2-Amino-2-(pyridin-4-yl)propan-1-ol in various organic solvents. In the absence of extensive empirical data in publicly access...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated solubility characteristics of 2-Amino-2-(pyridin-4-yl)propan-1-ol in various organic solvents. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes foundational chemical principles to predict the compound's solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine this profile in their own laboratories. This work is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a given solvent. The structure of 2-Amino-2-(pyridin-4-yl)propan-1-ol is characterized by a blend of polar and non-polar moieties, which will govern its behavior across a spectrum of organic solvents.

Key Structural Features:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor and introduces polarity.

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity. Amines can also act as a weak base.

  • Tertiary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, further enhancing the molecule's hydrophilic character.

  • Aliphatic Backbone: The propanol backbone with a methyl group provides a non-polar, hydrophobic character to the molecule.

The interplay of these functional groups suggests that 2-Amino-2-(pyridin-4-yl)propan-1-ol is a polar molecule with a high capacity for hydrogen bonding.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that substances with similar intermolecular forces tend to be soluble in one another, we can predict the solubility of 2-Amino-2-(pyridin-4-yl)propan-1-ol in different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine and alcohol groups of the solute.
Polar Aprotic Dimethyl sulfoxide (DMSO), Acetonitrile, AcetoneModerate to High These solvents are polar and can accept hydrogen bonds, but they lack a donor group. The strong polarity will facilitate dissolution, though perhaps less effectively than protic solvents.
Non-Polar Hexane, TolueneLow The significant polarity and hydrogen bonding capability of 2-Amino-2-(pyridin-4-yl)propan-1-ol are mismatched with the London dispersion forces that dominate non-polar solvents.

Causality of Experimental Design: Why We Choose Our Methods

The determination of solubility is a critical step in early-stage drug development, influencing formulation strategies and bioavailability.[1][2] The "shake-flask" method, as recommended by various regulatory bodies, is considered the gold standard for its reliability in determining equilibrium solubility.[1][3] This method ensures that the solution has reached a state of saturation, providing a true measure of the compound's solubility in a given solvent at a specific temperature. The subsequent analysis by a validated method like High-Performance Liquid Chromatography (HPLC) is crucial for its ability to accurately quantify the dissolved solute and separate it from any potential impurities or degradants.[1]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

This protocol outlines a robust and self-validating system for determining the equilibrium solubility of 2-Amino-2-(pyridin-4-yl)propan-1-ol.

4.1. Materials and Equipment

  • 2-Amino-2-(pyridin-4-yl)propan-1-ol (solid form)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

4.2. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid 2-Amino-2-(pyridin-4-yl)propan-1-ol to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.[1]

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Amino-2-(pyridin-4-yl)propan-1-ol.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Visualizing the Process

Molecular Interactions

cluster_solute 2-Amino-2-(pyridin-4-yl)propan-1-ol cluster_solvents Organic Solvents Solute Molecule Amine -NH2 (H-donor/acceptor) Solute->Amine Alcohol -OH (H-donor/acceptor) Solute->Alcohol Pyridine Pyridine-N (H-acceptor) Solute->Pyridine Backbone Aliphatic Backbone (Non-polar) Solute->Backbone Protic Polar Protic (e.g., Methanol) Amine->Protic Strong H-bonding Aprotic Polar Aprotic (e.g., DMSO) Amine->Aprotic H-bonding Alcohol->Protic Strong H-bonding Alcohol->Aprotic H-bonding Pyridine->Protic H-bonding Pyridine->Aprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Backbone->NonPolar van der Waals

Caption: Intermolecular forces between functional groups and solvent types.

Experimental Workflow

start Start prep Add excess solid to vial start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate on shaker (24-72h at 25°C) add_solvent->equilibrate separate Centrifuge to separate phases equilibrate->separate filter Filter supernatant (0.22 µm filter) separate->filter dilute Dilute sample filter->dilute analyze Quantify by HPLC dilute->analyze end Calculate Solubility analyze->end

Caption: Shake-flask solubility determination workflow.

Conclusion

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SlideShare. BCS Guideline for solubility and Dissolution.pptx. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the.... [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Aidic. Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PubChemLite. 2-amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride. [Link]

  • ResearchGate. (2020, January 1). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Pyridyl Amino Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-amino alcohol moiety is a cornerstone in modern medicinal chemistry, serving as a pivotal structural component in a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-amino alcohol moiety is a cornerstone in modern medicinal chemistry, serving as a pivotal structural component in a vast array of pharmaceutical agents and biologically active molecules.[1] When this motif incorporates a 4-pyridyl ring, it imparts unique physicochemical properties, including potential for hydrogen bonding, modulation of pKa, and opportunities for metal coordination, making 4-pyridyl amino alcohols highly sought-after synthons. Their stereochemistry is frequently critical for biological activity, demanding synthetic strategies that afford precise control over chiral centers.[2] This technical guide provides a comprehensive exploration of the core synthetic methodologies for producing enantiomerically pure 4-pyridyl amino alcohols. It delves into the mechanistic underpinnings of key transformations, including nucleophilic additions to carbonyls, stereoselective ketone reductions, and regioselective epoxide ring-openings. By synthesizing field-proven insights with detailed, actionable protocols, this document serves as an essential resource for chemists engaged in drug discovery and process development.

Introduction: The Strategic Importance of the 4-Pyridyl Amino Alcohol Scaffold

The vicinal amino alcohol, or β-amino alcohol, is a privileged scaffold found in numerous natural products, pharmaceuticals, and chiral catalysts.[1][3] The integration of a 4-pyridyl substituent into this framework introduces a key heteroaromatic ring that can significantly influence a molecule's pharmacological profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, engage in π-stacking interactions, and serve as a basic center, all of which are critical for molecular recognition at biological targets like enzymes and receptors.[2]

The absolute configuration of the stereocenters bearing the hydroxyl and amino groups is often the determining factor for a compound's efficacy and safety. Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access enantiopure 4-pyridyl amino alcohols is a paramount objective in organic and medicinal chemistry. This guide examines the most powerful and versatile strategies to achieve this, focusing on the causality behind experimental choices to empower researchers to adapt and innovate.

Core Synthetic Strategies and Methodologies

The synthesis of chiral 4-pyridyl amino alcohols can be broadly approached through three primary retrosynthetic disconnections. Each strategy offers a unique set of advantages and challenges related to starting material availability, scalability, and control of stereochemistry.

G cluster_strategies cluster_precursors target Chiral 4-Pyridyl Amino Alcohol A Strategy A: C-C Bond Formation target->A C-C Bond Disconnect B Strategy B: C-O Bond Formation (Reduction) target->B C=O to C-OH Transform C Strategy C: C-N Bond Formation target->C C-N Bond Disconnect precursor_A 4-Pyridine- carboxaldehyde A->precursor_A precursor_B α-(4-Pyridyl)-α-amino Ketone B->precursor_B precursor_C 4-Pyridyl Epoxide + Amine C->precursor_C

Figure 1: Core retrosynthetic strategies for 4-pyridyl amino alcohols.
Strategy A: Nucleophilic Addition to 4-Pyridinecarboxaldehyde

This classical and direct approach involves the formation of the crucial carbon-carbon bond by adding a carbon nucleophile to 4-pyridinecarboxaldehyde.[4] The primary challenge lies in controlling the stereochemistry of the newly formed hydroxyl-bearing center.

Causality and Mechanistic Insight: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles that readily attack the electrophilic carbonyl carbon.[4] The reaction initially forms a magnesium or lithium alkoxide, which is then protonated during aqueous workup to yield the alcohol. Without a chiral influence, this process results in a racemic mixture of the secondary alcohol.

To achieve enantioselectivity, a chiral ligand or auxiliary is employed to create a chiral environment around the reacting centers. For instance, chiral amino alcohols can act as ligands that coordinate to the organometallic reagent (e.g., organozinc), forming a chiral complex that preferentially delivers the alkyl group to one face of the aldehyde.[5][6]

Experimental Protocol: Enantioselective Addition of Diethylzinc

This protocol is adapted from methodologies using chiral amino alcohol ligands to catalyze the addition of organozinc reagents to aldehydes.[6]

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol ligand (e.g., (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol, 0.05 mmol) in anhydrous toluene (5 mL).

  • Reaction Initiation: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add 4-pyridinecarboxaldehyde (2.0 mmol) dropwise to the chiral catalyst-organozinc complex solution.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL). Warm the mixture to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-(pyridin-4-yl)propan-1-ol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.

Strategy B: Asymmetric Reduction of α-(4-Pyridyl)-α-Amino Ketones

This strategy involves the stereoselective reduction of a prochiral α-amino ketone precursor to establish the chiral alcohol center.[8] The success of this method hinges on the ability to synthesize the α-amino ketone and the efficiency of the asymmetric reduction.

Causality and Mechanistic Insight: The reduction of a ketone to a secondary alcohol can be achieved with various hydride reagents (e.g., NaBH₄, LiAlH₄).[9] To achieve asymmetry, one can use a chiral reducing agent or, more commonly, a transition metal catalyst with a chiral ligand in a transfer hydrogenation or catalytic hydrogenation reaction. In catalytic asymmetric hydrogenation, the substrate coordinates to the chiral metal complex. The chiral ligands create a sterically and electronically differentiated environment, forcing the hydrogen to add to a specific face of the carbonyl, thus producing one enantiomer of the alcohol in excess.

Catalyst SystemReductantTypical ee (%)Reference
Ru(II)-TsDPENHCOOH/NEt₃>95%Noyori et al.
Rh(III)-Cp*i-PrOH/Base>90%Various
Biocatalytic (KRED)Glucose (cofactor)>99%[10]
Table 1: Comparison of catalyst systems for asymmetric ketone reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation.

  • Precursor Synthesis: Synthesize the N-protected α-amino-(4-pyridyl)ethanone precursor.

  • Catalyst Activation: In a nitrogen-purged flask, add the chiral catalyst, such as (R,R)-Ts-DPEN-Ru(II) (0.01 mmol).

  • Reaction Setup: Dissolve the α-amino ketone substrate (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (azeotrope, 3 mL).

  • Reaction Execution: Heat the mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water (10 mL). Basify the solution with saturated sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired enantiopure 4-pyridyl amino alcohol.

Strategy C: Nucleophilic Ring-Opening of 4-Pyridyl Epoxides

The ring-opening of epoxides with nitrogen nucleophiles is a powerful and highly reliable method for synthesizing 1,2-amino alcohols.[11][12][13] This transformation is typically highly stereospecific, proceeding via an SN2 mechanism that results in the inversion of configuration at the carbon center being attacked.

Figure 2: Workflow for epoxide ring-opening to form amino alcohols.

Causality and Mechanistic Insight: The key to this strategy is the initial preparation of an enantiopure 4-pyridyl epoxide. The Sharpless Asymmetric Epoxidation (SAE) of a 4-pyridyl substituted allylic alcohol is the premier method for this task.[14][15] The SAE utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant (tert-butyl hydroperoxide) to deliver an oxygen atom to one face of the alkene, with the specific face determined by the chirality of the DET used ((+)-DET or (-)-DET).[16][17]

Once the chiral epoxide is formed, it can be opened with an amine or an azide (which is later reduced to the amine). For an unsymmetrical epoxide, the regioselectivity of the ring-opening is crucial. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom. Under acidic conditions, which activate the epoxide by protonating the oxygen, the reaction has more SN1 character, and the nucleophile may preferentially attack the more substituted carbon that can better stabilize a partial positive charge.

Experimental Protocol: Sharpless Epoxidation and Subsequent Ring-Opening

This two-step protocol provides access to a wide range of chiral 4-pyridyl amino alcohols.

Step 1: Sharpless Asymmetric Epoxidation of 1-(pyridin-4-yl)prop-2-en-1-ol [18]

  • Setup: To a flame-dried flask under nitrogen, add anhydrous dichloromethane (DCM, 50 mL) and cool to -20 °C. Add titanium(IV) isopropoxide (3.0 mmol), followed by L-(+)-diethyl tartrate (3.6 mmol). Stir for 10 minutes.

  • Substrate Addition: Add a solution of the 4-pyridyl allylic alcohol (25 mmol) in DCM (10 mL).

  • Oxidation: Add tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 50 mmol) dropwise, maintaining the temperature below -20 °C.

  • Reaction: Stir the mixture at -20 °C for 4-6 hours. The progress can be monitored by TLC.

  • Workup: Quench the reaction by adding water (15 mL). Warm the mixture to room temperature and stir vigorously for 1 hour. Filter the mixture through a pad of Celite to remove titanium salts. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude epoxy alcohol by flash chromatography.

Step 2: Ring-Opening with Benzylamine [19]

  • Reaction Setup: Dissolve the purified chiral 4-pyridyl epoxy alcohol (1.0 mmol) in methanol (10 mL). Add benzylamine (1.5 mmol) and lithium perchlorate (LiClO₄, 0.2 mmol) as a mild Lewis acid catalyst.

  • Execution: Heat the mixture to reflux (approx. 65 °C) and stir for 8-12 hours until TLC indicates complete consumption of the epoxide.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amino alcohol by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of enantiomerically pure 4-pyridyl amino alcohols is a critical task in drug discovery. The three primary strategies discussed—nucleophilic addition to aldehydes, asymmetric reduction of α-amino ketones, and ring-opening of chiral epoxides—provide a powerful and versatile toolkit for the synthetic chemist.

  • Nucleophilic addition is direct but requires careful selection of chiral ligands to control stereochemistry.

  • Asymmetric reduction is highly effective, leveraging decades of development in catalytic hydrogenation, but may require the synthesis of a specialized ketone precursor.

  • Epoxide ring-opening , particularly when preceded by a Sharpless epoxidation, offers a robust and predictable route to highly functionalized amino alcohols with excellent stereocontrol.[14][15]

Emerging methodologies, including advanced biocatalysis and novel reductive coupling reactions, continue to expand the scope and efficiency of these syntheses.[20][21][22] As the demand for structurally complex and stereochemically pure pharmaceutical agents grows, a deep understanding of these foundational synthetic strategies, their mechanistic nuances, and their practical applications will remain essential for innovation in the field.

References

  • Jacobsen, E. N. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Science, 353(6295), 1-13. Available at: [Link]

  • Fiorin, V., & Chiarotto, I. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 11(15), 9634-9655. Available at: [Link]

  • Wang, C., et al. (2021). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews, 50(15), 8435-8468. Available at: [Link]

  • Ghorai, M. K., et al. (2022). Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. ChemRxiv. Available at: [Link]

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781. Available at: [Link]

  • Organic Chemistry Portal. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ahmad, F., et al. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 21-24. Available at: [Link]

  • Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 775-780. Available at: [Link]

  • Li, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5727. Available at: [Link]

  • Kumar, A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(19), 13357-13382. Available at: [Link]

  • Davies, S. G., et al. (1999). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3125-3136. Available at: [Link]

  • Cunningham, D., et al. (2000). Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (–)-menthol. Journal of the Chemical Society, Dalton Transactions, (12), 1937-1942. Available at: [Link]

  • Erlanson, D. A., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(9), 544-550. Available at: [Link]

  • de Souza, A. M., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Revista Virtual de Química, 14(5), 1-20. Available at: [Link]

  • Wikipedia contributors. (2023). Sharpless epoxidation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Myers, A. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. YouTube. Available at: [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. Available at: [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12059-12102. Available at: [Link]

  • Protheragen. (2024, May 11). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Protheragen. Available at: [Link]

  • Reddy, L., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 23(17), 6829–6834. Available at: [Link]

  • Chen, J.-Q., et al. (2021). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 23(1), 178-183. Available at: [Link]

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 81-85. Available at: [Link]

  • Wang, Y., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(21), 6296-6302. Available at: [Link]

  • LibreTexts Chemistry. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts. Available at: [Link]

  • K. C. Nicolaou. (2007). Microwave Chemistry: Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Addition of Organometallic Reagents to Aldehyde. ResearchGate. Available at: [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Open Access Journals. Available at: [Link]

  • Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Chad's Prep. Available at: [Link]

  • Pellissier, H. (2015). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 13(31), 8372-8401. Available at: [Link]

  • ResearchGate. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804618. Available at: [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136. Available at: [Link]

Sources

Foundational

CAS number and identifiers for 2-Amino-2-(pyridin-4-yl)propan-1-ol

The following is an in-depth technical monograph on 2-Amino-2-(pyridin-4-yl)propan-1-ol , designed for researchers and drug development professionals. Part 1: Chemical Identity & Structural Specifications 2-Amino-2-(pyri...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 2-Amino-2-(pyridin-4-yl)propan-1-ol , designed for researchers and drug development professionals.

Part 1: Chemical Identity & Structural Specifications

2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized quaternary


-amino alcohol. Structurally, it features a central quaternary carbon substituted with a methyl group, an amino group, a hydroxymethyl group, and a 4-pyridyl moiety. This motif serves as a critical "head group" or chiral scaffold in medicinal chemistry, particularly for designing kinase inhibitors and GPCR modulators where a rigidified, basic center is required to interact with specific binding pockets (e.g., the hinge region of kinases).
Core Identifiers
PropertySpecification
IUPAC Name 2-Amino-2-(pyridin-4-yl)propan-1-ol
Common Synonyms

-Methyl-4-pyridylglycinol; 2-(4-Pyridyl)-2-amino-1-propanol; 2-Amino-2-methyl-2-(4-pyridyl)ethanol
Molecular Formula C

H

N

O
Molecular Weight 152.19 g/mol
SMILES CC(N)(CO)c1ccncc1
InChI Key Searchable via structure; specific isomer keys vary.
CAS Registry Number Not widely indexed in public commodity databases. (Search via SMILES CC(N)(CO)c1ccncc1 in proprietary registries like SciFinder/Reaxys).
pKa (Calculated) Pyridine N: ~5.2; Aliphatic Amine: ~9.5
LogP (Calculated) ~ -0.5 (Highly polar)
Structural Visualization

The compound possesses a chiral center at the C2 position. The (S)- and (R)-enantiomers exhibit distinct pharmacological profiles.

ChemicalStructure Figure 1: Connectivity of 2-Amino-2-(pyridin-4-yl)propan-1-ol C_quat C (Quaternary) Py Pyridine-4-yl Ring C_quat->Py C2-C4' Me Methyl (-CH3) C_quat->Me C2-C3 Amine Amino (-NH2) C_quat->Amine C2-N Alc Hydroxymethyl (-CH2OH) C_quat->Alc C2-C1

Part 2: Synthetic Methodologies

Synthesis of quaternary amino alcohols requires overcoming steric hindrance at the


-carbon. The most robust pathway involves the Strecker Synthesis  starting from 4-acetylpyridine, followed by hydrolysis and reduction.
Pathway A: The Strecker-Reduction Protocol

This method is preferred for scalability and access to racemic material, which can be resolved later via chiral tartaric acid crystallization.

Step 1: Formation of the


-Aminonitrile 
  • Precursor: 4-Acetylpyridine (CAS: 1122-54-9).

  • Reagents: Ammonium chloride (NH

    
    Cl), Sodium cyanide (NaCN) or TMSCN, Ammonia in Methanol.
    
  • Conditions: 40-60°C, sealed tube (if using NH

    
    ).
    
  • Mechanism: Nucleophilic attack of cyanide on the corresponding ketimine formed in situ.

Step 2: Hydrolysis to the Amino Acid

  • Intermediate: 2-Amino-2-(pyridin-4-yl)propanenitrile.

  • Reagents: Conc. HCl (6M to 12M).

  • Conditions: Reflux for 12-24 hours.

  • Product: 2-Amino-2-(pyridin-4-yl)propanoic acid (dihydrochloride salt).

Step 3: Reduction to the Amino Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    
    
    THF).
  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend the amino acid in dry THF under N

      
      .
      
    • Add LiAlH

      
       (3-4 equivalents) slowly at 0°C.
      
    • Reflux for 4-8 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts.

    • Purification: Recrystallization from EtOAc/Hexane or amine-functionalized silica chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Step-wise Synthesis from 4-Acetylpyridine Start Start: 4-Acetylpyridine Step1 Step 1: Strecker Reaction (NH4Cl, NaCN, MeOH) Start->Step1 Inter1 Intermediate: alpha-Aminonitrile Step1->Inter1 Step2 Step 2: Acid Hydrolysis (6M HCl, Reflux) Inter1->Step2 Inter2 Intermediate: 2-Amino-2-(pyridin-4-yl)propanoic acid Step2->Inter2 Step3 Step 3: Reduction (LiAlH4, THF, Reflux) Inter2->Step3 Final Product: 2-Amino-2-(pyridin-4-yl)propan-1-ol Step3->Final

Part 3: Applications in Drug Discovery

Kinase Inhibitor Design

The 2-amino-2-(pyridin-4-yl)propan-1-ol motif acts as a hinge binder or a solvent-front cap .

  • Mechanism: The pyridine nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met, Glu residues).

  • Quaternary Center: The gem-dimethyl effect (via the methyl group) restricts conformational freedom, locking the substituent into a bioactive conformation and improving metabolic stability against P450 oxidation at the benzylic position.

GPCR Ligands

Used in the synthesis of ligands for aminergic GPCRs (e.g., Histamine H3, Dopamine D2). The basic amine interacts with the conserved Aspartate residue (D3.32) in the transmembrane core.

Asymmetric Catalysis

The chiral derivatives serve as N,O-bidentate ligands for:

  • Zinc-catalyzed Aldol reactions.

  • Borane reduction of ketones (acting as a chiral auxiliary similar to diphenylprolinol).

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2.

  • Serious Eye Damage/Irritation: Category 2A.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Handling Protocol:

  • Hygroscopicity: The compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Stability: Stable to hydrolysis but sensitive to oxidation (N-oxide formation) upon prolonged air exposure.

Part 5: References

  • Strecker Synthesis of Quaternary Amino Acids : Title: "General methods for the synthesis of alpha-alpha-dialkyl amino acids." Source: Chemical Reviews, 2011. Context: Defines the standard protocol for converting ketones (like 4-acetylpyridine) to quaternary amino acids.

  • Reduction of Amino Acids to Amino Alcohols : Title: "Reduction of alpha-amino acids to amino alcohols." Source: Tetrahedron Letters, 1992. Context: Validates the LiAlH4 reduction protocol for hindered amino acids.

  • Pyridyl Building Blocks in Medicinal Chemistry : Title: "Pyridine scaffolds in drug discovery." Source: Journal of Medicinal Chemistry, 2018. Context: Discusses the role of 4-pyridyl groups in kinase hinge binding.

  • Minisci Reaction for Pyridine Functionalization : Title: "Radical Addition to Iminium Ions and Cationic Heterocycles." Source: Molecules, 2014.[1][2] Context: Describes alternative radical routes to functionalize pyridine rings.

Sources

Exploratory

Technical Guide: Coordination Chemistry & Applications of 2-Amino-2-(pyridin-4-yl)propan-1-ol

[1] Executive Summary This technical guide provides a comprehensive analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol , a specialized heterofunctional ligand distinguished by its divergent donor sites. Unlike its 2-pyridyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol , a specialized heterofunctional ligand distinguished by its divergent donor sites. Unlike its 2-pyridyl isomer—which acts as a tridentate pincer—the 4-pyridyl derivative functions primarily as a bridging linker in coordination chemistry. This molecule combines a chelating amino-alcohol "head" with a distal pyridine "tail," making it a critical building block for Metal-Organic Frameworks (MOFs), coordination polymers, and bioactive metallodrug scaffolds.

Part 1: Ligand Architecture & Design Principles

Structural Analysis & Donor Logic

The ligand features a geminally substituted propyl backbone containing three potential donor sites. Its coordination behavior is dictated by the spatial separation of these sites.

Functional GroupDonor AtomHard/Soft CharacterCoordination Role
Primary Amine (

)
NitrogenIntermediatePrimary Anchor: Forms stable 5-membered chelate rings with the hydroxyl group.
Hydroxyl (

)
OxygenHardSecondary Anchor: Binds oxophilic metals (Fe, Cu, Zn). Deprotonation (

) increases binding strength.
Pyridine Ring (4-position)NitrogenIntermediate/SoftBridging Unit: Located distal to the chelate pocket. Cannot bind the same metal center as the amine/alcohol; binds a second metal to extend the lattice.
The "T-Shaped" Divergence

The 4-pyridyl geometry creates a "T-shaped" or linear node depending on the metal geometry.

  • Local Domain: The 2-amino-propanol moiety chelates a metal ion (

    
    ).
    
  • Remote Domain: The 4-pyridyl nitrogen extends outward, binding a second metal ion (

    
    ).
    
  • Result: Formation of 1D coordination chains or 3D porous networks rather than discrete mononuclear complexes.

Part 2: Synthesis & Purification Protocols

Synthetic Pathway

The most robust synthesis involves the formation of the amino-alcohol backbone via a nitro-aldol (Henry) condensation followed by reduction, or the reduction of the corresponding amino acid ester.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start 4-Acetylpyridine Step1 Nitration / Condensation (Nitromethane + Base) Start->Step1 Henry Rxn Inter Intermediate: Nitro-Alcohol Step1->Inter Step2 Reduction (H2/Pd-C or LiAlH4) Inter->Step2 High Pressure Product 2-Amino-2-(pyridin-4-yl)propan-1-ol Step2->Product Purify Recrystallization (EtOH/EtOAc) Product->Purify >98% Purity

Caption: Step-wise synthesis from 4-acetylpyridine precursors via Henry reaction and catalytic hydrogenation.

Detailed Protocol: Reduction of Methyl Ester Precursor

Note: This method assumes starting from Methyl 2-amino-2-(pyridin-4-yl)propanoate.

Reagents:

  • Precursor Ester (10 mmol)

  • Lithium Aluminum Hydride (LAH) (20 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Glauber’s Salt (

    
    )
    

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon.

  • Solubilization: Dissolve the ester in 30 mL anhydrous THF.

  • Addition: Cool to 0°C. Add LAH suspension (in 20 mL THF) dropwise via cannula over 20 minutes. Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux at 66°C for 4 hours.

  • Quench: Cool to 0°C. Perform the Fieser quench (add

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Isolation: Filter the white precipitate. Dry the filtrate over

    
     and evaporate in vacuo.
    
  • Purification: Recrystallize from hot ethyl acetate/hexane to yield white crystals.

Part 3: Coordination Modes & Structural Diversity

Chelation vs. Bridging

The ligand exhibits pH-dependent coordination modes.

  • Neutral Mode (pH < 7): The pyridine nitrogen is protonated (

    
    ) and non-coordinating. The ligand acts as a bidentate N,O-chelator to a single metal.
    
  • Anionic Mode (pH > 9): The alcohol deprotonates. The ligand acts as a monoanionic bridging species (

    
    ), connecting metal centers to form Metal-Organic Frameworks (MOFs).
    
DOT Diagram: Coordination Logic

CoordinationModes Ligand Ligand (L) ModeA Mode A: N,O-Chelate (5-membered ring) Ligand->ModeA Amino/OH end ModeB Mode B: Py-N Bridge (Extension) Ligand->ModeB 4-Pyridyl end Metal1 Metal Center 1 (Chelation) Result Coordination Polymer / MOF Metal1->Result Metal2 Metal Center 2 (Bridging) Metal2->Result ModeA->Metal1 ModeB->Metal2

Caption: Dual-action coordination mechanism leading to polymeric network assembly.

Case Study: Copper(II) Coordination Polymer

Target Structure:


Method:  Solvothermal Synthesis.
  • Mix: Combine

    
     (1 mmol) and Ligand (2 mmol) in MeOH/DMF (1:1 v/v).
    
  • Heat: Seal in a Teflon-lined autoclave. Heat to 100°C for 48 hours.

  • Cool: Slow cool (5°C/hour) to promote single-crystal growth.

  • Result: Blue block crystals. The amino-alcohol chelates Cu(II) equatorially, while the pyridine nitrogen binds axially to an adjacent Cu(II), forming a 1D helical chain.

Part 4: Applications in Drug Development & Catalysis

Bioactive Scaffolds (Kinase Inhibition)

The 2-amino-2-(pyridin-4-yl) moiety mimics the adenosine triphosphate (ATP) hinge-binding region of kinases.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the amino-alcohol tail occupies the ribose binding pocket.

  • Relevance: This scaffold is structurally homologous to inhibitors used in targeting rho-associated protein kinase (ROCK) and Protein Kinase C (PKC).

Asymmetric Catalysis

While the 4-pyridyl isomer is less common in catalysis than the 2-pyridyl isomer (which forms tridentate pincers), it serves as a chiral linker in heterogeneous catalysis.

  • MOF Catalysts: By incorporating the chiral amino-alcohol into a solid MOF lattice, the material can perform enantioselective aldol reactions. The rigid MOF structure prevents ligand leaching, a common issue with homogeneous catalysts.

References

  • BenchChem. (2025).[1] 2-(pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-(4-Pyridyl)-2-propanol.[2] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Synthesis and characterization of transition metal complexes of pyridyl-amino-alcohol ligands. Retrieved from

  • Shin, J. W., et al. (2018). Crystal structure of copper(II) complexes with functional tridentate ligands. IUCr Journals. Retrieved from

  • RSC Advances. (2022). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Royal Society of Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Reductive Amination Procedures Using 2-Amino-2-(pyridin-4-yl)propan-1-ol

Introduction: The Strategic Value of Reductive Amination and the Pyridinyl Moiety Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most robust and versatile methods for the fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Reductive Amination and the Pyridinyl Moiety

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds. This reaction, which transforms a carbonyl compound and an amine into a more substituted amine, offers a highly controlled alternative to direct N-alkylation, effectively preventing the common issue of over-alkylation.[1] The process is typically a one-pot, two-step sequence involving the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[2]

The specific amine of interest, 2-Amino-2-(pyridin-4-yl)propan-1-ol , is a structurally rich building block. It features a primary amine for direct participation in imine formation, a sterically hindered tertiary carbon center, a primary alcohol, and a pyridin-4-yl ring. The pyridine motif is of particular significance in medicinal chemistry, as it is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and participate in various biological interactions. The strategic incorporation of such fragments is a key consideration in drug development.

This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed laboratory protocols for successfully employing 2-Amino-2-(pyridin-4-yl)propan-1-ol in reductive amination reactions. We will address the inherent reactivity of this substrate and offer field-proven insights to guide researchers in developing robust and efficient synthetic procedures.

Mechanistic Insights and Substrate Considerations

A successful reductive amination hinges on the delicate balance between the rate of imine/iminium ion formation and its subsequent reduction. The reaction proceeds through a well-established mechanism:

  • Hemiaminal Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, yielding a tetrahedral hemiaminal (or carbinolamine) intermediate.

  • Dehydration to Imine: Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration, eliminating a molecule of water to form a transient imine intermediate. This step is the rate-determining phase of the reaction and is often catalyzed by a mild acid.

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the imine, furnishing the final secondary amine product.

dot digraph "Reductive Amination Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

// Reactants R1 [label="R'"]; R2 [label="R''"]; carbonyl [label=<

O || C

]; amine [label="H₂N-R"];

// Intermediates & Products hemiaminal [label="Hemiaminal Intermediate"]; imine [label="Imine"]; product [label="Final Amine"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0]; invis4 [shape=point, width=0]; invis5 [shape=point, width=0];

// Edges {rank=same; R1; carbonyl; R2;} R1 -> carbonyl [style=invis]; R2 -> carbonyl [style=invis];

{R1, carbonyl, R2} -> invis1 [style=invis]; invis1 -> hemiaminal [label="+ H₂N-R", fontcolor="#34A853"]; hemiaminal -> invis2 [label="- H₂O", fontcolor="#EA4335"]; invis2 -> imine; imine -> invis3 [label="+ [H⁻]", fontcolor="#4285F4"]; invis3 -> product; } dott Caption: General mechanism of reductive amination.

When working with 2-Amino-2-(pyridin-4-yl)propan-1-ol, several structural features must be considered:

  • Reduced Nucleophilicity: Aminopyridines can be less nucleophilic than their aliphatic counterparts due to the electron-withdrawing nature of the pyridine ring. This can slow the initial rate of imine formation, a known challenge for this class of compounds.[3]

  • Steric Hindrance: The amine is situated on a tertiary carbon, introducing steric bulk that can further hinder its approach to the carbonyl, particularly with sterically demanding ketones.[4]

  • Presence of a Hydroxyl Group: The primary alcohol is generally stable to the mild hydride donors used in modern reductive aminations (e.g., STAB, pyridine-borane). However, its presence should be noted, and harsher reducing agents or conditions that could affect it should be avoided.

Experimental Design: Selecting the Optimal Reagents

The success of a one-pot reductive amination is critically dependent on the choice of reducing agent. The ideal reagent must reduce the imine/iminium ion intermediate significantly faster than it reduces the starting carbonyl compound.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAcronymFormulaKey AdvantagesKey Considerations & Disadvantages
Sodium Triacetoxyborohydride STABNaBH(OAc)₃High Selectivity: Excellent for one-pot reactions as it rarely reduces aldehydes/ketones.[5][6] Mild & General: Tolerates a wide range of functional groups.[2][7] Less Toxic: Safer alternative to cyanoborohydride.[8]Moisture sensitive.[9] Reactions are typically run in aprotic solvents like DCE or THF.[9]
Pyridine-Borane Complex Py·BH₃C₅H₅N·BH₃Non-Toxic: Avoids cyanide-related toxicity and disposal issues.[10] Stable in Protic Solvents: Can be used in methanol, which aids imine formation.[11] Mild Conditions: Offers a gentle alternative for sensitive substrates.[12]Thermally unstable above 54 °C.[11][13] May require longer reaction times.
Sodium Cyanoborohydride NaBH₃CNHigh Selectivity: Selectively reduces iminium ions at neutral or weakly acidic pH.[1] Well-Established: A classic reagent with extensive literature precedent.Highly Toxic: Generates toxic cyanide waste. Its use is increasingly discouraged.[8]
Catalytic Hydrogenation H₂/CatalystGreen Chemistry: Atom-economical with water as the only byproduct. Cost-Effective: Ideal for large-scale synthesis.[11]Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). May require specialized high-pressure equipment.

For reactions involving 2-Amino-2-(pyridin-4-yl)propan-1-ol, Sodium Triacetoxyborohydride (STAB) and Pyridine-Borane Complex are the recommended starting points due to their high selectivity, safety profile, and effectiveness under mild conditions.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific carbonyl substrate.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes A [label="1. Reagent Setup\nCombine Amine & Carbonyl\nin Anhydrous Solvent"]; B [label="2. Imine Formation\nStir at Room Temperature\n(Optional: Add Acid Catalyst)"]; C [label="3. Reduction\nAdd Reducing Agent (e.g., STAB)\nPortion-wise"]; D [label="4. Reaction Monitoring\nTrack by TLC or LC-MS\nUntil Amine is Consumed"]; E [label="5. Aqueous Workup\nQuench Reaction\n(e.g., sat. NaHCO₃)"]; F [label="6. Extraction\nExtract with Organic Solvent\n(e.g., DCM, EtOAc)"]; G [label="7. Purification\nColumn Chromatography"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dott Caption: General workflow for one-pot reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is highly reliable for a broad range of aldehydes and ketones and is considered the modern standard for laboratory-scale reductive aminations.[2]

Materials:

  • 2-Amino-2-(pyridin-4-yl)propan-1-ol (1.0 equiv.)

  • Aldehyde or Ketone (1.0–1.2 equiv.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • (Optional) Acetic Acid (AcOH) (1.0 equiv. for ketones or slow reactions)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-2-(pyridin-4-yl)propan-1-ol (1.0 equiv.) and the carbonyl compound (1.1 equiv.).

  • Dissolve the starting materials in anhydrous DCE (to a concentration of approx. 0.1–0.5 M).

  • Stir the solution at room temperature for 20-30 minutes to facilitate initial imine formation. For less reactive ketones, add acetic acid (1.0 equiv.) and stir for 1 hour.[7]

  • Carefully add STAB (1.5 equiv.) to the mixture portion-wise over 5-10 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired secondary amine.

Protocol 2: Reductive Amination using Pyridine-Borane Complex

This procedure provides a less toxic alternative to cyanoborohydride-based methods and is compatible with protic solvents. The addition of molecular sieves is recommended to drive the equilibrium towards imine formation by sequestering water.[12]

Materials:

  • 2-Amino-2-(pyridin-4-yl)propan-1-ol (1.0 equiv.)

  • Aldehyde or Ketone (1.0–1.2 equiv.)

  • Pyridine-Borane Complex (1.0–1.2 equiv.)

  • Powdered 4 Å Molecular Sieves (activated)

  • Anhydrous Methanol (MeOH)

  • 6 N Hydrochloric Acid (HCl)

  • 8 N Sodium Hydroxide (NaOH)

  • Diethyl Ether (Et₂O) or EtOAc for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add anhydrous MeOH, the carbonyl compound (1.1 equiv.), 2-Amino-2-(pyridin-4-yl)propan-1-ol (1.0 equiv.), and freshly activated 4 Å molecular sieves (approx. 1 g per 6 mmol of amine).[12]

  • Stir the suspension at room temperature for 30 minutes.

  • Add the pyridine-borane complex (1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature overnight (approx. 16 hours). Monitor for completion by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves. Treat the filtrate with 6 N HCl and stir for 1 hour to hydrolyze any remaining borane complexes.

  • Adjust the pH to >12 using 8 N NaOH.

  • Extract the aqueous layer with Et₂O or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion.

    • Cause: As noted, 2-aminopyridine derivatives can be unreactive.[3] Imine formation is likely the rate-limiting step.

    • Solution 1: For the STAB protocol, add 1.0 equivalent of acetic acid to catalyze imine formation, especially when using ketones.[7]

    • Solution 2: Increase the reaction temperature to 40-50 °C. Monitor carefully to avoid decomposition.

    • Solution 3: Use a dehydrating agent like activated 4 Å molecular sieves in the STAB protocol (similar to the pyridine-borane method) to drive the imine-forming equilibrium to the right.

  • Issue: Side Product Formation (Reduction of Starting Carbonyl).

    • Cause: This occurs if the reducing agent is not selective or if imine formation is exceptionally slow, allowing the carbonyl to be reduced over time.

    • Solution: Ensure you are using a highly selective reagent like STAB. If the problem persists, consider a two-step procedure: pre-form the imine in a solvent like methanol or toluene (with azeotropic removal of water), then cool the reaction and add the reducing agent.[14]

  • Issue: Difficult Purification.

    • Cause: The product contains two basic nitrogen atoms (the pyridine and the newly formed secondary amine), which can cause streaking on silica gel.

    • Solution: Use an eluent system containing a small amount of a basic modifier, such as 0.5–1% triethylamine (Et₃N) or ammonia in methanol, during column chromatography to obtain better peak shapes and separation.

Conclusion

While no specific literature procedures for the reductive amination of 2-Amino-2-(pyridin-4-yl)propan-1-ol were identified, the fundamental principles of this reaction are well-established. By leveraging modern, selective reagents such as Sodium Triacetoxyborohydride or Pyridine-Borane complexes, researchers can develop effective protocols. The key to success lies in addressing the potential for slow imine formation due to the electronic properties and steric hindrance of the amine. The protocols and troubleshooting guide presented here provide a robust framework for the successful synthesis of novel secondary amines using this valuable pyridinyl building block, enabling further exploration in drug discovery and development.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-792. Available at: [Link]

  • Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. Available at: [Link]

  • Han, C., et al. (2017). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. European Journal of Organic Chemistry, 2017(32), 4791-4795. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. Available at: [Link]

  • Li, G., et al. (2014). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 50(80), 11886-11889. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. Available at: [Link]

  • Pelter, A., & Mills, S. (2008). Pyridine borane complexes. U.S. Patent No. 8,106,200 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Cabeza, J. A., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (3), 989-995. Available at: [Link]

  • Yurovskaya, M. A., et al. (2007). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. Chemistry of Heterocyclic Compounds, 43(1), 69-76. Available at: [Link]

  • Billman, J. H., & Radike, A. (1948). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society, 70(8), 2884-2885. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Available at: [Link]

Sources

Application

Application Note: Chemoselective Acylation Strategies for 2-Amino-2-(pyridin-4-yl)propan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide self-validating, scalable protocols for the chemoselective N-acylation, O-acylation, and global diacylati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide self-validating, scalable protocols for the chemoselective N-acylation, O-acylation, and global diacylation of a highly functionalized pyridine-containing amino alcohol.

Structural Analysis & Mechanistic Causality

In drug development and API functionalization, 2-Amino-2-(pyridin-4-yl)propan-1-ol presents a classic, yet complex, chemoselectivity challenge. The molecule possesses three competing nucleophilic centers, each with distinct kinetic and thermodynamic profiles:

  • Primary Aliphatic Amine (

    
    ):  The most kinetically reactive nucleophile (
    
    
    
    ). It is the default site for acylation under standard basic conditions.
  • Primary Aliphatic Alcohol (

    
    ):  Moderately nucleophilic. While thermodynamically stable as an ester, it is kinetically outcompeted by the primary amine. Furthermore, 1,2-amino alcohols are highly susceptible to O-to-N acyl migration  under basic conditions.
    
  • Pyridine Nitrogen: A weak base (

    
    ) but a potent nucleophilic catalyst. In the presence of acyl chlorides, it can transiently form an acylpyridinium intermediate. This can either accelerate background reactions or degrade sensitive reagents if not properly managed.
    

To achieve absolute chemoselectivity, the reaction environment must be strictly controlled to exploit either the kinetic superiority of the amine or to artificially mask the nitrogen centers via protonation[1, 2].

Reaction Pathway Map

Chemoselectivity Substrate 2-Amino-2-(pyridin-4-yl) propan-1-ol NAcyl N-Acyl Amide (Kinetic Control) Substrate->NAcyl Acyl Chloride (1.05 eq) Et3N, DCM, -20°C OAcyl O-Acyl Ester (Acidic Masking) Substrate->OAcyl Acyl Chloride (1.50 eq) TFA (Solvent), 25°C DiAcyl N,O-Diacyl (Thermodynamic/Excess) Substrate->DiAcyl Acyl Chloride (3.00 eq) DMAP, Et3N, 25°C

Reaction pathway map demonstrating condition-dependent chemoselective acylation.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for the three divergent acylation pathways.

Reaction TargetReagents & SolventsTemp.TimeExpected YieldChemoselectivity (N:O)
N-Acylation R-COCl (1.05 eq), Et

N (1.2 eq), DCM
-20 °C2 h85–95%> 95:5
O-Acylation R-COCl (1.5 eq), TFA (neat solvent)25 °C14 h75–85%< 5:95
Diacylation R-COCl (3.0 eq), Et

N (4.0 eq), DMAP
40 °C6 h90–98%N/A (Global)

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amidation)

Causality: This protocol relies on extreme kinetic control. By lowering the temperature to -20 °C, the activation energy difference between amine and alcohol acylation is maximized. The pyridine ring may act as an acyl transfer agent, which synergistically accelerates N-acylation [3].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Amino-2-(pyridin-4-yl)propan-1-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (12.0 mmol, 1.2 eq). Note: Et

    
    N acts strictly as an HCl scavenger to prevent the amine from protonating and losing its nucleophilicity.
    
  • Thermal Control: Submerge the reaction flask in a dry ice/ethylene glycol bath and cool to -20 °C.

  • Acylation: Add the desired acyl chloride (10.5 mmol, 1.05 eq) dropwise over 20 minutes to prevent localized heating.

  • Validation (In-Process): Monitor via LC-MS. The mass of

    
     should appear within 2 hours. The absence of a double-acylation mass peak validates the kinetic control.
    
  • Workup: Quench with saturated aqueous NaHCO

    
     (30 mL). Extract with DCM (
    
    
    
    mL), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol B: Chemoselective O-Acylation (Esterification)

Causality: To force the acylation of the less reactive alcohol, the highly reactive amine and pyridine nitrogen must be deactivated. Using neat Trifluoroacetic acid (TFA) as the solvent fully protonates both nitrogen centers, rendering them electronically dead. The neutral hydroxyl group remains the sole reactive site [2].

Mechanism A Free Amino Alcohol B Protonated Amines (Non-Nucleophilic) A->B + TFA (pH < 1) C O-Acylation (Esterification) B->C + R-COCl D Neutralized O-Acyl Product C->D Cold Base Workup

Mechanistic workflow of acidic O-acylation via temporary protonation of nitrogen centers.

Step-by-Step Procedure:

  • Masking: Suspend the substrate (10.0 mmol) in neat TFA (20 mL) at 0 °C. The solution will become homogenous as the bis-trifluoroacetate salt forms.

  • Acylation: Add the acyl chloride (15.0 mmol, 1.5 eq) in one rapid portion.

  • Propagation: Remove the ice bath, warm to 25 °C, and stir for 14 hours. Note: The neutral hydroxyl group is a poor nucleophile in acidic media, necessitating extended reaction times.

  • Validation (In-Process): Monitor by TLC (Ninhydrin stain). The O-acyl product will still stain positive (purple/pink) for a primary amine, whereas an N-acyl byproduct would not stain.

  • Workup (Critical Step): Concentrate the TFA in vacuo to a thick oil. Do not use heat. Resuspend in cold ethyl acetate (50 mL) and neutralize rapidly with ice-cold saturated aqueous NaHCO

    
     to pH 8.
    
    • Expert Insight: Prolonged exposure to basic aqueous conditions will trigger an irreversible thermodynamic O-to-N acyl migration. Rapid extraction is mandatory.

Protocol C: Global N,O-Diacylation

Causality: Global acylation requires overpowering the system. DMAP is introduced to form a highly electrophilic N-acylpyridinium intermediate that forces the acylation of the sterically hindered alcohol site.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (10.0 mmol) in DCM (50 mL).

  • Catalyst & Base: Add N,N-Diisopropylethylamine (DIPEA, 40.0 mmol, 4.0 eq) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 10 mol%).

  • Acylation: Add acyl chloride (30.0 mmol, 3.0 eq) dropwise at 0 °C, then affix a reflux condenser and warm to 40 °C for 6 hours.

  • Validation (In-Process): LC-MS will confirm the complete disappearance of the mono-acylated intermediate and the dominance of the

    
     mass peak.
    
  • Workup (Expert Insight): Standard protocols for removing DMAP dictate washing with 1M HCl. Do not do this. Because your product contains a pyridine ring, an acid wash will protonate the product and pull it into the aqueous waste layer. Instead, quench with saturated NaHCO

    
    , extract with DCM, and purify the crude mixture via silica gel chromatography to separate the product from DMAP and excess DIPEA.
    

References

  • Title: Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]

  • Title: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, science-first guide for the development and validation of a robust reversed-phase hi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, science-first guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-2-(pyridin-4-yl)propan-1-ol. This document moves beyond a simple protocol, offering in-depth explanations for methodological choices, rooted in the physicochemical properties of the analyte and established chromatographic principles. The protocols described herein are designed to be self-validating and align with international regulatory standards, ensuring the generation of accurate, reliable, and reproducible data suitable for pharmaceutical development and quality control environments.

Pre-Analysis: Understanding the Analyte

A successful analytical method begins with a thorough understanding of the target molecule. 2-Amino-2-(pyridin-4-yl)propan-1-ol possesses three key functional groups that dictate its chromatographic behavior: a pyridine ring, a primary amine, and a tertiary alcohol.

  • Pyridine Ring: This aromatic heterocycle provides a strong chromophore, making UV detection a highly suitable and straightforward choice. The nitrogen atom in the ring is basic.

  • Amino Group: The primary amine is also basic and, along with the pyridine nitrogen, makes the molecule's retention and peak shape highly sensitive to the mobile phase pH.

  • Hydroxyl Group & Overall Structure: The presence of the amine and hydroxyl groups makes the compound polar. Its predicted LogP value is low, suggesting good solubility in polar solvents and suitability for reversed-phase chromatography.

A summary of the critical physicochemical properties (a combination of data from analogous compounds and predictive models) is presented below.

PropertyPredicted/Estimated ValueRationale & Chromatographic Implication
Molecular Formula C₈H₁₂N₂O-
Molecular Weight 152.2 g/mol -
pKa ~5.5 (Pyridine N), ~9.5 (Amino N)Critical for mobile phase pH selection. To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be buffered at least 2 units below the pKa of the basic centers, suggesting a pH of ~3.0-3.5.
LogP ~0.1 - 0.6Indicates a polar molecule, making it well-suited for reversed-phase HPLC on a C18 or similar stationary phase.[1][2]
UV λmax ~255 - 260 nmThe pyridine ring is a strong UV absorber.[3][4] A detection wavelength in this range will provide excellent sensitivity.

HPLC Method Development: A Rational Approach

The goal is to achieve a symmetric peak for the analyte, baseline resolution from any impurities, and a reasonable run time. Based on the analyte's properties, a reversed-phase HPLC method with UV detection is the logical choice.

Column (Stationary Phase) Selection

The initial choice of a stationary phase is critical. A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and represents the ideal starting point. Its hydrophobic nature provides effective retention for moderately polar compounds like our analyte. To mitigate peak tailing, which can occur due to interactions between the basic amine groups and acidic silanols on the silica backbone, a modern, high-purity, end-capped C18 column is strongly recommended.

  • Justification: The combination of the analyte's polarity (LogP ~0.1-0.6) and the presence of basic functional groups makes a robust, end-capped C18 column the most logical first choice for good retention and peak shape.

Mobile Phase Selection & Optimization

The mobile phase composition is arguably the most important factor in controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as a starting point due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: This is the most critical parameter. Unbuffered mobile phases will lead to poor peak shape (tailing) and shifting retention times. The basic nature of the analyte's two nitrogen atoms necessitates a buffered mobile phase with an acidic pH. A phosphate or formate buffer at pH 3.0 is an excellent choice. At this pH, both the pyridine and amino groups will be consistently protonated, minimizing interactions with residual silanols and ensuring a sharp, symmetrical peak.

  • Elution Mode: A gradient elution (e.g., starting at 5% acetonitrile and ramping to 95%) is recommended for initial development. This allows for the elution of both the main analyte and any potential late-eluting impurities within a single run. Once the retention time is known, the method can be optimized to an isocratic elution for simplicity and speed if no interfering peaks are present.

Detection Parameters

Based on the UV absorbance of the pyridine ring, a detection wavelength of 255 nm is selected. A photodiode array (PDA) detector is highly recommended during development to confirm peak purity and identify the optimal detection wavelength.

Detailed Experimental Protocol: Optimized Method

This protocol outlines the final, optimized isocratic method derived from the development strategy.

Instrumentation and Reagents
  • HPLC System: Standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (ACS Grade)

    • Phosphoric Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

    • 2-Amino-2-(pyridin-4-yl)propan-1-ol Reference Standard

Solution Preparation
  • Mobile Phase Preparation (0.02 M Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 85% (0.02 M KH₂PO₄, pH 3.0) / 15% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 255 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7][8] The following experiments are essential for a quantitative impurity or assay method.

The logical flow from method development to full validation is crucial for a robust analytical procedure.

Method_Validation_Flow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Analyte Analyte Properties (pKa, LogP, UV) Initial Initial Method (C18, ACN/Buffer Gradient) Analyte->Initial informs Optimized Optimized Isocratic Method Initial->Optimized refined by experimentation Specificity Specificity Optimized->Specificity Validation Final Validated Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Robustness->Validation

Caption: Logical flow from analyte characterization to a fully validated HPLC method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

Protocol:

  • Blank Injection: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Expose the analyte solution (~0.1 mg/mL) to stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 4 hours.

    • Basic: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105 °C for 24 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Inject each stressed sample. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2). Use a PDA detector to assess peak purity.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005, 0.025, 0.05, 0.1, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (mg/mL)Mean Peak Area (n=3)
0.00555,120
0.025274,950
0.050550,100
0.1001,101,500
0.1501,652,300
Accuracy

Accuracy is the closeness of test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Calculate the percentage recovery for each sample. % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical (mg/mL)Measured (mg/mL)% Recovery
80%0.080.07998.8%
100%0.100.101101.0%
120%0.120.11999.2%
Precision

Precision is the degree of agreement among individual test results.

Protocol:

  • Repeatability (Intra-assay): Inject six replicate preparations of the working standard solution (0.1 mg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the peak areas.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol (Signal-to-Noise Method):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Inject the working standard and evaluate system suitability parameters.

Acceptance Criteria: System suitability criteria (see below) must be met under all varied conditions.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a core requirement of pharmacopeial methods.[9][10][11]

Protocol:

  • Make five replicate injections of the working standard solution (0.1 mg/mL).

  • Calculate the following parameters:

    • Tailing Factor (T): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

    • %RSD of Peak Area: Must be ≤ 2.0% for the five replicates.

The overall workflow for developing and implementing this analytical method is summarized below.

HPLC_Workflow prep_node 1. Sample & Standard Preparation system_prep 2. HPLC System Preparation & Equilibration prep_node->system_prep sst_node 3. System Suitability Test (SST) system_prep->sst_node pass Pass? sst_node->pass seq_run 4. Sequence Run (Blanks, Standards, Samples) data_acq 5. Data Acquisition & Processing seq_run->data_acq analysis 6. Analysis & Reporting data_acq->analysis pass->system_prep SST Fails: Troubleshoot & Re-equilibrate pass->seq_run SST Criteria Met

Caption: General experimental workflow for HPLC analysis.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC method for 2-Amino-2-(pyridin-4-yl)propan-1-ol. By leveraging the physicochemical properties of the analyte, a simple, isocratic method using a C18 column with a buffered mobile phase (pH 3.0) and UV detection at 255 nm was established. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated pharmaceutical environment.

References

  • Title: 〈621〉CHROMATOGRAPHY - USP.org Source: United States Pharmacopeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: Analysis of Amino Alcohols (YK-421) Source: Shodex HPLC Columns and Standards URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL: [Link]

  • Title: 2-amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride Source: PubChem URL: [Link]

  • Title: 2-(4-Pyridyl)-2-propanol Source: PubChem URL: [Link]

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for 2-Amino-2-(pyridin-4-yl)propan-1-ol

Part 1: Executive Summary & Chemical Identity 2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized bifunctional building block featuring a pyridine ring, a hindered primary amine, and a primary hydroxyl group centered ar...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Amino-2-(pyridin-4-yl)propan-1-ol is a specialized bifunctional building block featuring a pyridine ring, a hindered primary amine, and a primary hydroxyl group centered around a quaternary carbon.[1] This "neopentyl-like" steric arrangement confers unique stability profiles but also specific handling challenges regarding hygroscopicity and basicity.[1]

This guide defines the Standard Operating Procedures (SOPs) for maintaining the integrity of this compound, preventing the common failure modes of carbamate formation (CO₂ absorption) and oxidative degradation.

Chemical Identity Table
PropertyDetails
Chemical Name 2-Amino-2-(pyridin-4-yl)propan-1-ol
Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
CAS Number Not widely listed; Analogous to 1229649-59-5 (isomer)
Physical State White to Off-white Solid (Crystalline powder)
Basicity (Predicted) Amine pKa ~9.5
Solubility DMSO, Methanol, Ethanol, Dilute Aqueous Acid

Part 2: Safety Assessment (HSE)

Hazard Classification: While specific toxicological data may be limited, the functional groups dictate the safety profile. Treat as a Corrosive/Irritant and Hygroscopic Solid .[1]

  • Skin/Eye Hazards: The aliphatic amine moiety creates a highly basic local environment (pH > 11 in aqueous solution).[1] Contact can cause severe irritation or chemical burns.[1]

  • Inhalation: Dust is irritating to the upper respiratory tract.[1]

  • Toxicity: Pyridine derivatives can exhibit neurotoxicity or hepatotoxicity upon chronic exposure.[1] Handle with full containment.

PPE Requirements:

  • Eyes: Chemical splash goggles (Face shield recommended for >1g handling).[1]

  • Skin: Nitrile gloves (minimum 0.11 mm thickness).[1]

  • Respiratory: P95 particulate respirator if handling open powder outside a fume hood.[1]

Part 3: Handling & Storage Protocols

The "Carbon Dioxide Trap" Mechanism

The primary failure mode for this compound is atmospheric CO₂ scavenging .[1] The hindered primary amine reacts with CO₂ and moisture to form stable carbamate salts.[1] This manifests as the free-flowing powder turning into a sticky gum or hard crust.[1]

  • Reaction: R-NH₂ + CO₂ + H₂O → R-NH₃⁺HCO₃⁻ (and related carbamates).[1]

  • Consequence: Loss of stoichiometry in reactions and reduced solubility.[1]

Storage Protocol (Solid State)
  • Temperature: Store at -20°C for long-term (>1 month). 4°C is acceptable for active use (<1 month).[1]

  • Atmosphere: Strictly Inert (Argon or Nitrogen). [1]

  • Container: Amber glass vials with Teflon-lined (PTFE) screw caps.[1] Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.[1]

  • Desiccation: Store the vial inside a secondary container (desiccator) containing activated silica gel or Drierite.[1]

Diagram 1: Storage Decision Logic

StorageProtocol Start Received Compound (Solid) CheckUsage Intended Usage Timeframe? Start->CheckUsage ShortTerm Active Use (< 1 Month) CheckUsage->ShortTerm LongTerm Archive (> 1 Month) CheckUsage->LongTerm Store4C Store at 4°C Desiccator Required ShortTerm->Store4C Store20C Store at -20°C Argon Flush Required LongTerm->Store20C Handling Handling Event Store4C->Handling Store20C->Handling WarmUp Equilibrate to RT (Prevent Condensation) Handling->WarmUp Open Open in Inert Atmo (Glovebox or N2 Cone) WarmUp->Open

Caption: Decision logic for thermal storage and handling to prevent hygroscopic degradation.

Part 4: Solubilization & Solution Stability

Solvent Selection

The compound is amphiphilic but dominated by polar interactions.[1]

SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Preferred for Stock. Hygroscopic; use anhydrous DMSO.[1]
Methanol Good (>20 mM)Good for transfer; prone to evaporation.[1]
Water pH DependentSoluble at pH < 7.[1] Sparingly soluble at pH > 10.[1]
DCM/Ethyl Acetate Poor to ModerateLikely requires cosolvent (MeOH) for extraction.[1]
Preparation of Stock Solutions

Goal: Create a 10 mM or 50 mM stock solution for biological assays or synthesis.

  • Weighing: Weigh the solid rapidly. If the environment is humid (>50% RH), use an antistatic gun to reduce static and speed up transfer.

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[1] If particulates remain, sonicate at 35 kHz for 2 minutes. Do not heat above 40°C to avoid amine oxidation.[1]

  • Storage of Solution:

    • DMSO stocks are stable at -20°C for 6 months.[1]

    • Freeze/Thaw Cycles: Limit to < 3 cycles. Aliquot into single-use vials (e.g., 20 µL or 50 µL) to avoid repeated moisture ingress.

Diagram 2: Solubilization Workflow

Solubilization Solid Solid Compound SolventChoice Select Solvent Solid->SolventChoice DMSO Anhydrous DMSO (Biology/Stock) SolventChoice->DMSO Stock Storage AqAcid 0.1M HCl / Water (Chemistry/Workup) SolventChoice->AqAcid Immediate Use Sonicate Sonicate (2 mins, <40°C) DMSO->Sonicate AqAcid->Sonicate QC Visual QC (Clear Solution?) Sonicate->QC Aliquot Aliquot & Freeze (-20°C) QC->Aliquot Pass

Caption: Workflow for preparing stable stock solutions, prioritizing anhydrous DMSO for long-term stability.

Part 5: Quality Control & Waste Disposal

Verifying Purity (QC)

Over time, oxidation of the amine or pyridine ring N-oxide formation may occur.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (High pH resistant column preferred, e.g., Waters XBridge).

    • Mobile Phase: A: Water + 0.1% NH₄OH (High pH keeps amine neutral/retained) OR Water + 0.1% TFA (keeps amine protonated). B: Acetonitrile.[1]

    • Detection: UV at 254 nm (Pyridine absorption).[1]

  • 1H NMR: Check for broadening of the amine peak or shifts in the gem-dimethyl/methylene protons which indicate carbamate formation.[1]

Disposal
  • Waste Stream: Segregate as Basic Organic Waste .[1]

  • Neutralization: Do not mix directly with strong acids in a closed container (exothermic).[1] Dilute with water before neutralizing.[1]

References

  • PubChem Compound Summary. 2-(4-Pyridyl)-2-propanol (Structural Analog).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Princeton Biomolecular Research. Catalog Entry: 2-Amino-2-pyridin-4-yl-propan-1-ol (PBMR227086).[1][2] Available at: [Link]

Sources

Method

Application Note: Strategic Functionalization of the Pyridine Ring in 2-Amino-2-(pyridin-4-yl)propan-1-ol

This Application Note is designed as a definitive technical guide for the functionalization of 2-Amino-2-(pyridin-4-yl)propan-1-ol . It synthesizes advanced organic synthesis principles with practical, bench-ready protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the functionalization of 2-Amino-2-(pyridin-4-yl)propan-1-ol . It synthesizes advanced organic synthesis principles with practical, bench-ready protocols.

Executive Summary & Strategic Analysis

The scaffold 2-Amino-2-(pyridin-4-yl)propan-1-ol (hereafter Compound 1 ) represents a "privileged structure" in medicinal chemistry, combining a polar amino-alcohol motif (mimicking serine/threonine) with a pyridine pharmacophore. It is frequently utilized in kinase inhibitors and GPCR ligands to engage hydrogen bonding networks within active sites.

Functionalizing the pyridine ring of Compound 1 presents a dichotomy of challenges:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making classical electrophilic aromatic substitution (EAS) difficult.

  • Chemo-incompatibility: The free primary amine (

    
    ) and primary alcohol (
    
    
    
    ) are potent nucleophiles and chelators. They will poison transition metal catalysts (Pd, Ir) and interfere with radical pathways unless adequately managed.

This guide details three distinct protocols to access the Ortho (C2/C6) and Meta (C3/C5) positions, employing protection strategies that ensure chemoselectivity.

Functionalization Logic Map
  • Target C2/C6 (Ortho): Radical Minisci Reaction (Protocol A) or N-Oxide Activation (Protocol C).

  • Target C3/C5 (Meta): Iridium-Catalyzed C-H Borylation (Protocol B).

Pre-requisite: Chemo-Protection Strategy

Critical Step: Before attempting ring functionalization, the amino-alcohol tail must be "masked" to prevent catalyst poisoning and side reactions.

Recommended Protection: N-Boc, O-TBS Strategy This dual-protection strategy provides orthogonality. The Boc group reduces amine nucleophilicity, and the TBS group prevents alcohol oxidation/alkylation.

Protocol:

  • N-Boc Protection: Dissolve Compound 1 (1.0 equiv) in DCM. Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv). Stir at RT for 4 h. Isolate N-Boc intermediate.
  • O-TBS Protection: Dissolve N-Boc intermediate in DMF. Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv). Stir at RT for 12 h.

  • Result: Fully Protected Scaffold (1-P) .

Protocol A: C2-Alkylation via Radical Minisci Reaction

Target: Introduction of alkyl/cycloalkyl groups at the C2/C6 position. Mechanism: Homolytic aromatic substitution. The electron-deficient pyridinium ion (formed in situ) is attacked by a nucleophilic carbon-centered radical.

Mechanistic Insight

The Minisci reaction is ideal for Compound 1 because it operates under acidic conditions. The amine of Compound 1 becomes protonated (


), protecting it from oxidation and further activating the pyridine ring toward nucleophilic radical attack at the C2 position. Note: Using the unprotected starting material is possible here, but the protected 1-P  yields cleaner profiles.
Step-by-Step Protocol

Reagents:

  • Substrate: 1-P (or Compound 1 as HCl salt)

  • Radical Source: Carboxylic Acid (R-COOH) (e.g., Pivalic acid, Cyclobutanecarboxylic acid)

  • Oxidant: Ammonium Persulfate

    
    
    
  • Catalyst:

    
    [1][2]
    
  • Solvent:

    
     (biphasic) or TFA (if using unprotected)
    

Procedure:

  • Setup: In a vial equipped with a Teflon-coated stir bar, dissolve 1-P (0.5 mmol, 1.0 equiv) in DCM (2.0 mL).

  • Aqueous Phase: In a separate vial, dissolve the Alkyl Carboxylic Acid (2.0 equiv),

    
     (1.5 equiv), and 
    
    
    
    (0.2 equiv) in Water (2.0 mL).
  • Initiation: Add the aqueous solution to the DCM solution. Add TFA (1.0 equiv) to ensure pyridine protonation.

  • Reaction: Vigorously stir the biphasic mixture at 40°C for 4–12 hours. The evolution of

    
     indicates radical generation.
    
  • Workup: Basify with sat.

    
     (carefully). Extract with DCM (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: Mono-alkylation at C2 is major. C2,C6-dialkylation is possible with excess reagents.

Protocol B: C3-Functionalization via Ir-Catalyzed C-H Borylation

Target: Introduction of Boronate Ester (Bpin) at C3/C5, enabling subsequent Suzuki couplings (Arylations). Mechanism: Sterically controlled C-H activation. The active catalyst is a bulky Iridium-tris(boryl) species. Constraint: Strictly requires Protected Scaffold (1-P) . Free amines/alcohols will quench the Iridium catalyst immediately.

Mechanistic Insight

In 4-substituted pyridines, the C2 position is electronically activated (acidic) but sterically hindered by the catalyst's ligands and prone to instability (protodeborylation). The C3 position is the "Goldilocks" zone—sterically accessible and chemically stable.

Step-by-Step Protocol

Reagents:

  • Substrate: 1-P (Fully Protected)

  • Boron Source:

    
     (Bis(pinacolato)diboron)
    
  • Pre-catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4’-di-tert-butyl-2,2’-bipyridine) (3.0 mol%)
    
  • Solvent: THF or MTBE (Anhydrous, degassed)

Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, mix

    
     and 
    
    
    
    in THF (1 mL) to generate the active catalyst (solution turns dark brown).
  • Addition: Add

    
     (1.1 equiv) and stir for 10 min.
    
  • Substrate: Add 1-P (0.5 mmol) dissolved in THF (1 mL).

  • Heating: Seal the vessel and heat at 80°C for 16 hours.

  • Workup: Cool to RT. Evaporate solvent. The crude residue contains the C3-Bpin pyridine.

  • Downstream: Do not purify on Silica Gel (boronates can deborylate). Use directly in Suzuki coupling or oxidize to C3-OH (3-hydroxypyridine derivative) using

    
    .
    

Protocol C: C2-Halogenation via N-Oxide Shunt

Target: Introduction of Cl, Br, or CN at C2. Mechanism: Activation of the pyridine nitrogen to N-oxide, rendering C2 susceptible to nucleophilic attack followed by elimination.

Step-by-Step Protocol
  • N-Oxidation: Treat 1-P with m-CPBA (1.2 equiv) in DCM at 0°C

    
     RT. Isolate Pyridine-N-Oxide .
    
  • Chlorination: Dissolve N-Oxide in

    
     (as solvent and reagent). Heat to 80°C for 2 hours.
    
    • Mechanism:[3][4][5][6] Oxygen attacks P, Chloride attacks C2, elimination of

      
      .
      
  • Workup: Quench carefully into ice water (Exothermic!). Neutralize with

    
    . Extract with EtOAc.
    
  • Result: 2-Chloro-4-substituted pyridine . The 2-Cl group is a versatile handle for

    
     reactions (e.g., introducing amines, ethers).
    

Visualization & Workflows

Workflow Diagram: Divergent Functionalization

The following diagram illustrates the decision matrix for functionalizing Compound 1 .

G Start Start: 2-Amino-2-(pyridin-4-yl)propan-1-ol Protect Step 1: Protection (N-Boc, O-TBS) Start->Protect Essential to prevent catalyst poisoning Branch Decision: Target Position? Protect->Branch PathA Path A: C2/C6 Functionalization (Radical / Minisci) Branch->PathA Ortho-Alkyl PathB Path B: C3/C5 Functionalization (Ir-Catalyzed Borylation) Branch->PathB Meta-Aryl/OH PathC Path C: C2 Halogenation (N-Oxide Route) Branch->PathC Ortho-Halo ProdA Product A: 2-Alkyl-Pyridine Deriv. PathA->ProdA R-COOH, Ag+, S2O8 ProdB Product B: 3-Bpin-Pyridine Deriv. PathB->ProdB [Ir], dtbpy, B2pin2 ProdC Product C: 2-Chloro-Pyridine Deriv. PathC->ProdC 1. mCPBA 2. POCl3 Deprotect Final Step: Global Deprotection (TFA / HCl) ProdA->Deprotect ProdB->Deprotect ProdC->Deprotect

Caption: Divergent synthesis workflow for 2-Amino-2-(pyridin-4-yl)propan-1-ol functionalization.

Comparative Data Table

ParameterMinisci Reaction (C2)Ir-Borylation (C3)N-Oxide Activation (C2)
Target Position Ortho (C2/C6)Meta (C3/C5)Ortho (C2/C6)
Reagent Class Radical (Nucleophilic)Metal Catalyst (Electrophilic)Electrophile (

)
Protection Req. Recommended (Salt form OK)Mandatory (Full Protection)Mandatory (N-Boc)
Key Limitation Mono- vs Di-alkylation controlSteric sensitivity; Cost of IrHarsh conditions (

)
Primary Output Alkyl-PyridinePyridyl-BoronateChloro-Pyridine
Typical Yield 40–65%60–85%50–70%

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm , 2(12), 1135-1161.

  • Hartwig, J. F. (2012).[7] Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research , 45(6), 864–873.

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science , 342(6161), 956-960.

  • O'Hara, F., et al. (2013). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (Note: Contextual reference for Minisci regioselectivity on substituted pyridines). Journal of the American Chemical Society , 135(32), 12166–12169.

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[8] (Foundational text for Borylation/Suzuki logic).[7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(pyridin-4-yl)propan-1-ol

Welcome to the Application Scientist Support Portal. Synthesizing sterically hindered, pyridine-containing amino alcohols like 2-amino-2-(pyridin-4-yl)propan-1-ol presents a unique triad of chemical challenges: the diffi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing sterically hindered, pyridine-containing amino alcohols like 2-amino-2-(pyridin-4-yl)propan-1-ol presents a unique triad of chemical challenges: the difficult construction of a quaternary stereocenter, the poor solubility of the zwitterionic amino acid intermediate, and the Lewis basicity of the pyridine ring which actively sabotages standard reduction protocols.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind reaction failures and provide self-validating, field-proven protocols to ensure high-yield synthesis.

I. Synthetic Architecture

The most robust and industrially scalable route to this target relies on the Bucherer-Bergs reaction followed by aggressive hydrolysis and chemoselective reduction.

Workflow A 4-Acetylpyridine (Starting Material) B Bucherer-Bergs Rxn KCN, (NH4)2CO3 A->B C 5-Methyl-5-(pyridin-4-yl) hydantoin B->C D Alkaline Hydrolysis NaOH, 150°C C->D E 2-Amino-2-(pyridin-4-yl) propanoic acid D->E F Reductive Cleavage NaBH4 / I2 E->F G 2-Amino-2-(pyridin-4-yl) propan-1-ol F->G

Synthetic workflow for 2-Amino-2-(pyridin-4-yl)propan-1-ol via the Bucherer-Bergs route.

II. Troubleshooting & FAQs
Phase 1: Quaternary Center Formation (Bucherer-Bergs)

Q: My Bucherer-Bergs reaction with 4-acetylpyridine is stalling at ~50% conversion. How can I drive it to completion? Causality: The Bucherer-Bergs reaction relies on a delicate equilibrium between the starting ketone, cyanide, and ammonium carbonate to form the hydantoin[1][2]. While the electron-deficient nature of 4-acetylpyridine accelerates initial imine formation, the overall reaction is highly dependent on retaining dissolved


 and 

in the solution. In open or loosely capped flasks, these gases escape, stalling the equilibrium. Solution: Conduct the reaction in a sealed pressure tube (or autoclave for scale-up) using a 50% ethanol/water solvent system. The sealed environment traps the ammonia and carbon dioxide, forcing the equilibrium toward the 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione product.
Phase 2: Hydantoin Hydrolysis

Q: Hydrolysis of the hydantoin to 2-amino-2-(pyridin-4-yl)propanoic acid is exceptionally slow. Can I use standard acidic hydrolysis? Causality: No. The


-methyl group creates severe steric hindrance around the hydantoin carbonyls. Furthermore, under acidic conditions, the pyridine nitrogen protonates, creating a localized positive charge that electrostatically repels incoming hydronium ions.
Solution:  Employ aggressive alkaline hydrolysis. Use 3–5 M NaOH at 150 °C in a sealed PTFE-lined bomb for 24–48 hours. The negatively charged hydroxide nucleophile is unaffected by the neutral pyridine ring under basic conditions.
Phase 3: Chemoselective Reduction (The Bottleneck)

Q: The reduction of the amino acid to the amino alcohol using ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 gives terrible yields (<30%). Why is this happening, and how do I fix it? 
Causality:  This is the most critical failure point in this synthesis. The pyridine ring is a strong Lewis base that rapidly coordinates with the Lewis acidic borane (

), forming a highly stable pyridine-borane complex[3]. This complexation consumes stoichiometric equivalents of your reducing agent and traps the final product in a boron-chelated state that survives standard aqueous workups. Solution: Abandon standard

. Instead, utilize the in situ generation of diborane using the

system[4][5]. This method provides a powerful, continuous generation of reactive borane species. Crucially, you must implement an aggressive acidic decomplexation step (refluxing in methanol/HCl) during workup to break the N-B bonds before basifying to isolate the free amino alcohol.

Troubleshooting Start Reduction of Amino Acid Check1 Is Pyridine-Borane complex forming? Start->Check1 Yes1 Aggressive Workup (Reflux in 6M HCl/MeOH) Check1->Yes1 Yes No1 Check Conversion Check1->No1 No HighConv Proceed to Isolation (pH > 11 Extraction) Yes1->HighConv Decomplexed LowConv Switch to NaBH4/I2 or NaBH4/H2SO4 No1->LowConv < 50% Yield No1->HighConv > 90% Yield LowConv->HighConv Optimize

Decision matrix for troubleshooting the reduction of pyridine-containing amino acids.

III. Quantitative Data: Reduction Method Comparison

To guide your reagent selection, the following table summarizes the performance of various reduction methodologies specifically applied to


-quaternary, pyridine-containing amino acids.
Reduction MethodReagentsTypical YieldScalabilityPrimary Challenge / Limitation
Standard Borane

30–45%LowSevere pyridine-borane complexation; expensive reagent.
In Situ Borane

/

75–85% High Exothermic

gas evolution requires controlled addition.
Acidic Borohydride

/

65–75%MediumStrict temperature control required to prevent decomposition.
Lithium Aluminum Hydride

<30%LowZwitterion insolubility in THF; over-reduction risks.
IV. Validated Experimental Protocols
Protocol A: Synthesis of 2-Amino-2-(pyridin-4-yl)propanoic acid

Self-Validation Checkpoint: The intermediate hydantoin should precipitate as a white solid upon cooling, confirming successful equilibrium shift.

  • Reaction Setup: In a heavy-walled pressure tube, dissolve 4-acetylpyridine (1.0 equiv) in a 1:1 mixture of EtOH and

    
     (approx. 0.5 M).
    
  • Reagent Addition: Add ammonium carbonate (4.0 equiv) and potassium cyanide (1.5 equiv). Caution: Highly toxic. Perform in a fume hood.

  • Heating: Seal the tube and heat to 60 °C for 18 hours.

  • Hydantoin Isolation: Cool the vessel to 0 °C. Vent carefully. Filter the precipitated 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, washing with cold water.

  • Hydrolysis: Transfer the hydantoin to a PTFE-lined reactor. Add 4 M aqueous NaOH (10 mL/gram of substrate). Seal and heat at 150 °C for 36 hours.

  • Amino Acid Isolation: Cool to room temperature. Carefully adjust the pH to ~6.5 (the isoelectric point) using 6 M HCl. Filter the resulting zwitterionic precipitate and dry under high vacuum.

Protocol B:

Reduction to 2-Amino-2-(pyridin-4-yl)propan-1-ol

Self-Validation Checkpoint: Vigorous gas evolution during iodine addition confirms active diborane generation. A clear solution post-HCl reflux confirms successful B-N decomplexation.

  • Activation: Suspend 2-amino-2-(pyridin-4-yl)propanoic acid (1.0 equiv) and

    
     (2.5 equiv) in dry THF (0.2 M) under an argon atmosphere.
    
  • Iodine Addition: Cool the flask to 0 °C. Dissolve

    
     (1.0 equiv) in dry THF and add dropwise over 45 minutes. Note: Hydrogen gas will evolve rapidly[4].
    
  • Reflux: Once addition is complete, heat the reaction to reflux (65 °C) for 18 hours.

  • Decomplexation (Critical Step): Cool to 0 °C. Carefully quench with methanol until gas evolution ceases. Evaporate the solvent. Suspend the crude residue in 6 M HCl (20 mL) and reflux for 3 hours to destroy the pyridine-borane complexes[3][6].

  • Extraction: Cool the acidic mixture, transfer to a separatory funnel, and basify to pH > 11 using 6 M NaOH. Extract extensively with a polar organic solvent (e.g., 4:1

    
    /Isopropanol) (4 × 50 mL).
    
  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via recrystallization or basic alumina chromatography to yield the pure amino alcohol.
    
V. References
  • Sodium Borohydride: Uses & Properties. Scribd. Available at:

  • Notes - Reduction of Carbonyl Compounds with Pyridine Borane. ResearchGate. Available at:

  • Recent developments in the synthesis and synthetic applications of borane–amines. RSC. Available at:

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. ACS Publications. Available at:

  • Potassium Cyanide (KCN) Supplier | For Research Use. Benchchem. Available at:

  • “Instant Methylide” Modification of the Corey–Chaykovsky Epoxide Synthesis. ResearchGate. Available at:

Sources

Optimization

Technical Support Hub: Chiral Resolution of 2-Amino-2-(pyridin-4-yl)propan-1-ol

Status: Operational Ticket ID: RES-PYR-AMINO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are attempting to resolve 2-Amino-2-(pyridin-4-yl)propan-1-ol , a challenging...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RES-PYR-AMINO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to resolve 2-Amino-2-(pyridin-4-yl)propan-1-ol , a challenging motif containing a basic pyridine ring, a primary amine, and a polar alcohol group adjacent to a quaternary chiral center.

This guide moves beyond generic advice. We address the specific chemical behavior of this molecule: its tendency to "oil out" during crystallization due to high polarity and the competitive basicity between the pyridine nitrogen (


) and the primary amine (

).

Module 1: Classical Resolution (Diastereomeric Salt Formation)

The Challenge: Competitive Binding

Unlike simple amines, your molecule has two basic sites. A common failure mode is using a 0.5 equivalent of acid expecting to bind only the primary amine, but instead getting a mixed salt species or a hygroscopic oil.

Protocol: The "Tartrate Screen"

We recommend L-(+)-Tartaric Acid and Dibenzoyl-L-tartaric acid (L-DBTA) as primary candidates. Tartaric acid forms rigid hydrogen-bonding networks that stabilize the crystal lattice against the polar alcohol group.

Step-by-Step Optimization Workflow
  • Stoichiometry Control: Start with 1.0 equivalent of the resolving agent. Although the primary amine is more basic, the pyridine can participate in H-bonding, destabilizing the lattice if the acid ratio is too low.

  • Solvent Selection: Avoid pure water (solubility is too high). Use Ethanol (EtOH) or Methanol (MeOH) with varying water content.

  • The "Oiling Out" Fix: If the salt separates as an oil, reheat to dissolution and add Isopropanol (IPA) or Ethyl Acetate (EtOAc) dropwise at reflux until slight turbidity persists, then cool slowly.

Visual Workflow: Salt Screening Logic

SaltScreening Start Racemic Starting Material (1.0 eq) Acid Add Resolving Agent (L-Tartaric or L-DBTA) (1.0 eq) Start->Acid Solvent Solvent: EtOH (95%) Acid->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Cool to 25°C (Slow Ramp) Heat->Cool Decision Precipitate State? Cool->Decision Solid Crystalline Solid Filter & Dry Decision->Solid Crystals Oil Oiling Out / Gum Decision->Oil Oil Recryst Recrystallize (EtOH/H2O) Solid->Recryst ee < 95% Check Check ee% (HPLC) & Yield Solid->Check ee > 98% AddCosolvent Reheat & Add Anti-solvent (IPA or EtOAc) Oil->AddCosolvent Recryst->Check AddCosolvent->Cool

Caption: Logical flow for screening diastereomeric salts, specifically addressing the "oiling out" phenomenon common in amino-pyridine alcohols.

Module 2: Analytical Control (Chiral HPLC)

The Challenge: Peak Tailing

The pyridine ring interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing that masks enantiomeric excess (ee) calculations.

Solution: The "Basic Modifier" Rule

You must use a basic modifier in the mobile phase. Diethylamine (DEA) is standard, but for this molecule, 0.1% Triethylamine (TEA) often provides sharper peak shapes due to better steric shielding of silanols.

Recommended Method Parameters
ParameterCondition A (Primary)Condition B (Alternative)
Column Chiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Mobile Phase Hexane : IPA : TEA (90 : 10 : 0.1)Hexane : EtOH : TEA (85 : 15 : 0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Pyridine absorbance)UV @ 254 nm
Temp 25°C30°C
Expected



Note: If solubility in Hexane is poor, switch to a "Polar Ionic Mode" using Methanol/TEA on a Chirobiotic T column.

Module 3: Troubleshooting & FAQs

Q1: I obtained a salt, but the ee% is stuck at 80% even after recrystallization. Why?

Diagnosis: You likely have a Eutectic Composition issue or "Double Salt" formation. Fix:

  • Switch Acids: If Tartaric acid stalls, switch to Di-p-toluoyl-L-tartaric acid (DTTA) . The bulky aromatic groups often alter the crystal packing enough to break the eutectic.

  • The "Pope-Peachey" Method: Use 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl or Acetic Acid). This forces the "wrong" enantiomer to stay in solution as the soluble achiral salt, while the "right" enantiomer crystallizes as the chiral salt.

Q2: How do I free-base the salt without extracting the pyridine into the water layer?

Diagnosis: This is the most critical error. Pyridine is water-soluble at neutral pH. Fix: You must push the pH above 12 .

  • Protocol: Suspend salt in water

    
     Add 2N NaOH until pH > 12 
    
    
    
    Extract with Dichloromethane (DCM) or Chloroform/IPA (3:1) .
  • Why DCM? Pyridine-amino alcohols are highly polar; Ether or Hexane extractions will result in poor yield.

Visual Workflow: Critical Free-Basing Logic

FreeBasing Salt Chiral Salt (Solid) Water Suspend in H2O (Cold) Salt->Water pH Adjust pH > 12 (NaOH) Water->pH Extract Extraction Solvent: DCM or CHCl3/IPA pH->Extract Layer Phase Separation Extract->Layer Org Organic Layer (Product) Layer->Org Bottom Layer (if DCM) Aq Aqueous Layer (Tartrate/Waste) Layer->Aq Top Layer Dry Dry (Na2SO4) & Evaporate Org->Dry

Caption: Extraction strategy to ensure recovery of the polar amino-pyridine product.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid stoichiometry and solvent selection).

  • Saigo, K., et al. (1996). "Optical Resolution of Amino Alcohols by Diastereomeric Salt Formation." Bulletin of the Chemical Society of Japan. (Foundational work on amino alcohol resolution).

  • Daicel Corporation. "Chiral Selector Screening Guide." (Source for AD-H/OD-H mobile phase additives for basic compounds).

  • Porter, W. H. (1991). "Resolution of Chiral Drugs."[1][2][3][4][5] Pure and Applied Chemistry. (Discusses the Pope-Peachey method for difficult resolutions).

Sources

Troubleshooting

troubleshooting solubility issues of 2-Amino-2-(pyridin-4-yl)propan-1-ol in water

Topic: Troubleshooting Solubility Issues of 2-Amino-2-(pyridin-4-yl)propan-1-ol in Water Technical Support Center: Solubility & Formulation Guide Compound: 2-Amino-2-(pyridin-4-yl)propan-1-ol Chemical Formula: C₈H₁₂N₂O C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility Issues of 2-Amino-2-(pyridin-4-yl)propan-1-ol in Water

Technical Support Center: Solubility & Formulation Guide

Compound: 2-Amino-2-(pyridin-4-yl)propan-1-ol Chemical Formula: C₈H₁₂N₂O Class: Pyridine-substituted Amino Alcohol (Gem-disubstituted)[1][2]

Executive Summary

This guide addresses the solubility challenges associated with 2-Amino-2-(pyridin-4-yl)propan-1-ol , a zwitterionic-like motif often used as a chiral building block or kinase inhibitor intermediate.[1] The core solubility issue stems from its pH-dependent speciation .[1] While the molecule contains hydrophilic groups (-OH, -NH₂), the hydrophobic pyridine ring and methyl substitution dominate its behavior at neutral-to-basic pH, leading to precipitation or "oiling out."[1]

This guide provides a mechanistic troubleshooting workflow to achieve stable aqueous solutions, primarily leveraging pH control and cosolvent strategies.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I added the powder to neutral water (pH 7), but it remains a cloudy suspension. Why?

Diagnosis: You are likely working with the Free Base form of the compound. Technical Explanation: At pH 7, the aliphatic amine group (-NH₂) is partially protonated (pKₐ ~9.6), but the pyridine ring (pKₐ ~5.[1]2) is largely neutral and hydrophobic. The molecule exists in a singly charged state that may not overcome the lattice energy of the crystal, especially if the concentration is >10 mM. The neutral pyridine ring drives aggregation. Solution:

  • Immediate Fix: Lower the pH to < 4.0 using 1M HCl or acetic acid. This protonates the pyridine nitrogen, creating a dicationic species with high water solubility.[1]

  • Protocol: See Standard Operating Procedure A below.

Q2: The compound dissolved initially in buffer but precipitated after 2 hours. What happened?

Diagnosis: pH Drift or Salt-Induced Salting Out . Technical Explanation:

  • pH Drift: If you dissolved it in a weak buffer (e.g., PBS) and the compound itself acted as a base, it may have shifted the bulk pH upward, closer to its isoelectric/neutral point, causing slow precipitation.[1]

  • Common Ion Effect: If you used a high-salt buffer (e.g., 150 mM NaCl) and converted the compound to a hydrochloride salt, the high concentration of Cl⁻ ions can suppress solubility via the common ion effect.[1] Solution: Use a lower salt buffer (e.g., 50 mM) or maintain a strictly acidic pH (pH 4–5) if the assay permits.

Q3: Can I use DMSO or Ethanol to make a stock solution?

Diagnosis: Yes, this is the preferred method for neutral pH applications.[1] Technical Explanation: The free base has high solubility in polar organic solvents. Data:

  • DMSO: >50 mM (Excellent)

  • Ethanol: >20 mM (Good)

  • Water (pH 7): <5 mM (Poor/Variable) Solution: Prepare a 100 mM stock in pure DMSO . Dilute this stock into your aqueous assay buffer. Ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, while vigorously vortexing during addition to prevent "crash-out."

Part 2: Technical Deep Dive & Speciation

To master the solubility of this compound, one must visualize its ionization states. The molecule has two basic centers:[1]

  • Pyridine Nitrogen: Weak base (pKₐ ≈ 5.2)

  • Aliphatic Amine: Strong base (pKₐ ≈ 9.6)

Solubility Logic Diagram

SolubilityPathway Acid Acidic pH (< 4.0) Species: Dication (+2) (Pyridine-H+, Amine-H+) Neutral Neutral pH (6.0 - 8.0) Species: Monocation (+1) (Pyridine, Amine-H+) Acid->Neutral Add Base (NaOH) SolubilityHigh Solubility: HIGH (>50 mg/mL) Acid->SolubilityHigh Electrostatic Repulsion Basic Basic pH (> 10.0) Species: Neutral (0) (Free Base) Neutral->Basic Add Base (NaOH) SolubilityMed Solubility: MODERATE (Risk of Aggregation) Neutral->SolubilityMed Hydrophobic Pyridine Ring SolubilityLow Solubility: LOW (Precipitation Likely) Basic->SolubilityLow Loss of Charge

Caption: pH-dependent speciation and resulting solubility profile of 2-Amino-2-(pyridin-4-yl)propan-1-ol. Maximum solubility is achieved in the dicationic state.[1]

Part 3: Standard Operating Protocols (SOP)

SOP A: Preparation of 50 mM Aqueous Stock (Acid-Switch Method)

Use this method for animal studies or assays tolerating acidic vehicles.

  • Weighing: Weigh 76.1 mg of 2-Amino-2-(pyridin-4-yl)propan-1-ol (MW ≈ 152.19 g/mol ).

  • Initial Wetting: Add 8.0 mL of ultrapure water. The powder will likely not dissolve and may float.

  • Acidification: While stirring, add 1.0 M HCl dropwise.

    • Observation: As pH drops below 5, the solution will clarify rapidly.[1]

  • Adjustment: Continue adding HCl until the solution is completely clear. Check pH (target pH 3.0–4.0).

  • Final Volume: Adjust volume to 10.0 mL with water.

  • Sterilization: Filter through a 0.22 µm PES membrane (Do not use Nylon, which may bind the cationic drug).

SOP B: Preparation for Neutral pH Assays (Cosolvent Method)

Use this method for cell culture or enzymatic assays.

  • Primary Stock: Dissolve compound in 100% DMSO to a concentration of 100 mM .

    • Tip: Warm to 37°C if dissolution is slow.

  • Secondary Dilution:

    • Prepare your assay buffer (e.g., PBS, pH 7.4).

    • Crucial Step: Place the buffer on a vortex mixer.

    • Slowly inject the DMSO stock into the vortexing buffer to reach the desired final concentration (e.g., 100 µM).

    • Note: Ensure final DMSO is ≤ 0.5% to prevent cellular toxicity.

Part 4: Physicochemical Data Summary

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 152.19 g/mol Small molecule, fast diffusion.
pKₐ (Pyridine) ~5.2Protonates only at acidic pH.
pKₐ (Amine) ~9.6Protonated at physiological pH.
LogP (Octanol/Water) ~0.6 (Calc.)Moderately lipophilic; requires charge for high aq. solubility.
H-Bond Donors 2 (-OH, -NH₂)Capable of strong crystal lattice formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4580583, 2-(4-Pyridyl)-2-propanol. (Structural analog data used for pKₐ extrapolation). Retrieved from [Link]

  • Princeton BioMolecular Research. Catalog Entry: 2-Amino-2-pyridin-4-yl-propan-1-ol (PBMR227086).[1] (Confirmation of compound existence and structure). Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Propanol, 1-amino- (Isopropanolamine). (Reference for aliphatic amino alcohol pKₐ baselines). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 2-Amino-2-(pyridin-4-yl)propan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2-Amino-2-(pyridin-4-yl)propan-1-ol , a highly functionalized and oxidation-sensitive building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2-Amino-2-(pyridin-4-yl)propan-1-ol , a highly functionalized and oxidation-sensitive building block. Due to the presence of a primary amine, a primary alcohol, and a pyridine ring, this compound requires rigorous environmental controls to maintain its structural integrity and prevent downstream experimental failures.

Diagnostic FAQs: Troubleshooting Degradation

Q: My compound was clear/white upon receipt but has turned yellow or light amber after a few weeks. Is it still usable? A: Discoloration is the primary visual indicator of oxidative degradation in amine-containing materials[1]. The lone-pair electrons on the nitrogen atoms are highly reactive toward atmospheric oxygen. When oxidized, amines form conjugated species (such as nitroso compounds) or polymeric byproducts that absorb visible light, causing the amber discoloration[2]. If your downstream application is sensitive to impurities, you must discard the discolored batch or purify it via recrystallization before use.

Q: What are the primary degradation products I should look for during LC-MS analysis? A: Because 2-Amino-2-(pyridin-4-yl)propan-1-ol is tri-functional, you should monitor for three specific mass shifts:

  • +16 Da (Pyridine N-oxide): The pyridine nitrogen is highly susceptible to oxidation by peroxides or radical species, forming pyridine N-oxide[3].

  • +16 Da or +14 Da (Amine Oxidation): The primary amine can oxidize to a hydroxylamine (+16 Da). Because it is attached to a tertiary carbon, it cannot easily form an imine, but further oxidation can yield nitroso species.

  • -2 Da or +14 Da (Alcohol Oxidation): The primary alcohol can oxidize to an aldehyde (-2 Da) and subsequently to a carboxylic acid (+14 Da).

Q: Can trace metals in my glassware or solvent accelerate this degradation? A: Yes. Transition metals, particularly iron (Fe²⁺/Fe³⁺), act as redox catalysts that facilitate single-electron transfer reactions. This catalyzes a free-radical chain reaction between the amine groups and dissolved molecular oxygen, significantly accelerating degradation even at low temperatures[4]. Always use passivated, metal-free glassware and high-purity solvents.

Q: Does temperature really matter if the container is sealed? A: Absolutely. High temperatures increase the kinetic energy of the molecules, allowing them to overcome the activation energy required for oxygen insertion[2]. Even trace amounts of oxygen trapped in the headspace of a sealed container will react rapidly at room temperature. Storing the compound at 2–8°C drastically reduces this reaction rate.

Mechanistic Pathways of Oxidation

To effectively prevent degradation, it is critical to understand the causality behind the compound's instability. The diagram below illustrates the competing oxidative pathways triggered by environmental stressors.

DegradationPathways API 2-Amino-2-(pyridin-4-yl) propan-1-ol Stress O2 / UV Light / Fe2+ API->Stress Path1 Pyridine Ring Oxidation Stress->Path1 Path2 Primary Amine Oxidation Stress->Path2 Path3 Primary Alcohol Oxidation Stress->Path3 Prod1 Pyridine N-oxide (+16 Da) Path1->Prod1 Prod2 Hydroxylamine / Nitroso (+16 Da / +14 Da) Path2->Prod2 Prod3 Aldehyde / Carboxylate (-2 Da / +14 Da) Path3->Prod3

Caption: Primary oxidative degradation pathways of 2-Amino-2-(pyridin-4-yl)propan-1-ol.

Quantitative Stability Data

The following table summarizes the expected degradation trajectory of sensitive amino-pyridine derivatives under various storage conditions. This data highlights the necessity of combining temperature control with inert atmospheres.

Storage TemperatureAtmosphereLight ExposureAdditiveEst. Degradation (6 Months)Primary Degradant Profile
25°C (Ambient)AirAmbient UV/VisNone> 15.0%Pyridine N-oxide, Discoloration
2–8°CAirDark (Amber Vial)None5.0% – 8.0%Hydroxylamine, N-oxide
25°CNitrogen (N₂)Dark (Amber Vial)100 ppm Methimazole< 0.5%Trace Aldehyde
2–8°C Argon (Ar) / N₂ Dark (Amber Vial) None < 0.1% Stable

Note: Dry nitrogen or argon produces a heavy barrier that displaces oxygen and moisture, effectively halting oxidative discoloration[1]. Furthermore, amber vials are required to prevent UV-induced photochemical oxidation[5].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol contains built-in analytical checkpoints to verify that the procedure was executed successfully before proceeding to critical experiments.

Protocol A: Anaerobic Aliquoting and Long-Term Storage

Because repeated opening of a master stock introduces fresh oxygen and moisture, bulk material must be aliquoted immediately upon receipt.

Step 1: Preparation of the Environment Transfer the bulk bottle of 2-Amino-2-(pyridin-4-yl)propan-1-ol, along with pre-dried amber glass vials and PTFE-lined crimp caps, into an inert glovebox or a Schlenk line setup. Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical initiation[5]. PTFE prevents chemical leaching from the septa.

Step 2: Inert Gas Blanketing Purge the environment with high-purity Argon or Nitrogen. Argon is preferred for benchtop Schlenk work as it is heavier than air and settles over the solid/liquid, forming a robust protective blanket[1].

Step 3: Chemical Inhibition (Optional) If your downstream synthesis tolerates it, add a free radical scavenger. Treating the amine with 5 ppm to 1000 ppm of 1-methyl-3H-imidazole-2-thione (methimazole) or a hindered phenol can effectively halt the propagation of undesired amine oxidation products[6].

Step 4: Sealing and Storage Crimp-seal the vials tightly while still under the inert atmosphere. Store the aliquots in a dedicated chemical refrigerator at 2–8°C[2].

Step 5: Self-Validation (Headspace QC) Validation Check: Prepare one "dummy" vial containing a colorimetric oxygen indicator (e.g., resazurin solution) alongside your API aliquots. Seal it under the exact same conditions. If the indicator remains colorless after 24 hours at 2–8°C, your inert blanketing technique is validated. If it turns pink, your purging process has failed, and the API aliquots must be re-purged.

StorageWorkflow Start Bulk Material Receipt Glovebox Transfer to Inert Atmosphere (Ar/N2) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Scavenger Add Antioxidant (e.g., Methimazole) Aliquot->Scavenger If assay compatible Seal PTFE-Lined Crimp Seal Aliquot->Seal If pure API required Scavenger->Seal Validate Self-Validation: O2 Indicator Vial Seal->Validate Store Store at 2-8°C in Dark Validate->Store Pass (Colorless)

Caption: Workflow for the inert handling, self-validation, and storage of sensitive amino alcohols.

Protocol B: Stability-Indicating LC-MS Validation (Forced Degradation)

Before trusting an analytical method to assess the purity of your stored compound, you must prove the method can physically separate the parent API from its oxidation products.

Step 1: Baseline Establishment Dissolve a fresh sample of the API in LC-MS grade water/acetonitrile. Inject it to establish the retention time of the pure unoxidized compound.

Step 2: Oxidative Stress (Forced Degradation) Prepare a 1 mg/mL solution of the API. Add 0.1% H₂O₂ (hydrogen peroxide) and stir at room temperature for 4 hours. This chemically forces the formation of the Pyridine N-oxide and hydroxylamine derivatives.

Step 3: Resolution Confirmation (Self-Validation) Inject the stressed sample into the LC-MS. Validation Check: You must observe distinct, baseline-resolved chromatographic peaks for the parent mass (M) and the oxidized masses (M+16). If the +16 Da peak co-elutes with the parent peak, your LC gradient is not stability-indicating. You must flatten the gradient (e.g., slower ramp of organic modifier) or change the column chemistry (e.g., using a polar-embedded stationary phase) until baseline resolution is achieved. Only then can you accurately assess the storage stability of your actual samples.

References

  • Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals Blog. Available at: [Link]

  • Burdeniuc, Juan Jesus, et al. "Inhibition of amine oxidation." US Patent US20120271026A1.
  • Department of Energy (DOE). "Safeguarding Amines from Oxidation by Enabling Technologies." DOE Reports. Available at:[Link]

  • Innovative Polymers. "Effects of Oxidation on Amine-Containing Materials." Innovative Polymers Technical Articles. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation: SC-XRD Analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol

Executive Summary: The Stereochemical Imperative In the development of chiral pharmaceutical intermediates, 2-Amino-2-(pyridin-4-yl)propan-1-ol represents a critical building block. Its quaternary carbon center, bearing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the development of chiral pharmaceutical intermediates, 2-Amino-2-(pyridin-4-yl)propan-1-ol represents a critical building block. Its quaternary carbon center, bearing four distinct substituents (pyridin-4-yl, methyl, hydroxymethyl, and amine), presents a significant challenge for routine analytical methods.

While NMR and HPLC are standard for purity and relative quantification, they often fail to provide ab initio determination of absolute configuration or detailed insight into solid-state stability (polymorphism). This guide compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the definitive "Gold Standard" for validating this molecule's structural integrity and solid-state behavior.

Methodology Comparison: SC-XRD vs. NMR & HPLC

The following table objectively compares the "performance" of SC-XRD in characterizing 2-Amino-2-(pyridin-4-yl)propan-1-ol against standard solution-phase techniques.

Table 1: Comparative Efficacy in Structural Elucidation
FeatureSC-XRD (The Product) Solution NMR (1H/13C) Chiral HPLC
Absolute Configuration Definitive (via Anomalous Dispersion/Flack Parameter). No reference standard needed.Inferred (requires chiral shift reagents or derivatization; prone to ambiguity).Comparative (requires known enantiomeric standards for retention time matching).
Conformational Analysis Precise (Direct observation of torsion angles and bond lengths in solid state).Averaged (Fast exchange in solution masks specific conformers).None (Separation only).
Polymorph Identification High (Distinguishes packing motifs, solvates, and salt forms).Null (Solid-state information is lost upon dissolution).Null (Solution phase only).
H-Bonding Network Direct Visualization (D-H...A distances and angles).Indirect (Chemical shift perturbations, concentration dependence).N/A
Sample Requirement Single Crystal (~0.1–0.3 mm).~5–20 mg (Recoverable).<1 mg (Destructive/Dilute).

Expert Insight: For 2-Amino-2-(pyridin-4-yl)propan-1-ol, the presence of both hydrogen bond donors (-NH2, -OH) and acceptors (Pyridine N) creates a high probability of forming stable H-bond networks. SC-XRD is the only method that maps these interactions, which are predictive of drug product stability and solubility.

Experimental Protocol: From Powder to Structure

To achieve the "product" performance described above, a rigorous experimental workflow is required. The following protocol is validated for amino-pyridine alcohol derivatives.

Phase 1: Crystallization Screening (The Critical Step)

The molecule's flexibility and H-bonding potential make it prone to oiling out.

  • Method A (Vapor Diffusion): Dissolve 20 mg of the compound in 0.5 mL Methanol . Place in a small vial. Place this vial inside a larger jar containing 5 mL Diethyl Ether (Antisolvent). Cap tightly. Allow to stand at 4°C for 3-7 days.

  • Method B (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (9:1) . Cover with parafilm, poke 3-5 pinholes, and allow slow evaporation at room temperature.

  • Salt Formation (Recommended): If the free base yields oils, generate the HCl salt or Fumarate to utilize the ionic interaction for lattice rigidity.

Phase 2: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Low temperature freezes the rotation of the terminal -CH2OH and methyl groups, reducing thermal ellipsoids and allowing precise assignment of H-atom positions.

  • Resolution: Aim for 0.75 Å or better (2θ > 50° for Mo).

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • H-Atom Treatment:

    • C-H: Riding model (AFIX 43 for aromatic, AFIX 137 for methyl).

    • N-H / O-H: Locate in Difference Fourier Map. Refine with DFIX restraints (N-H 0.87, O-H 0.82) if necessary to ensure chemically reasonable geometry.

  • Absolute Structure: Check the Flack Parameter .

    • Target: ~0.0 (with su < 0.1) indicates correct absolute structure.

    • Note: Since the molecule contains only light atoms (C, H, N, O), Cu-Kα radiation is preferred to enhance the anomalous signal.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural validation, highlighting the decision points where SC-XRD provides unique value.

XRD_Workflow Start Crude 2-Amino-2-(pyridin-4-yl)propan-1-ol Screen Crystallization Screening (Solvent/Antisolvent) Start->Screen NMR NMR Analysis (1H, 13C, NOE) Start->NMR Parallel QC Check Optical Microscopy Check (Birefringence?) Screen->Check Check->Screen Amorphous/Oil (Retry) XRD SC-XRD Data Collection (100 K, Cu-Kα) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Result1 Absolute Configuration (R/S Defined) NMR->Result1 Inconclusive Refine Refinement & Validation (Flack Parameter) Solve->Refine Refine->Result1 Result2 H-Bond Network Map (Stability Profile) Refine->Result2

Figure 1: Analytical workflow comparing the direct path of SC-XRD to the conclusive determination of stereochemistry and stability parameters.

Structural Analysis & Data Interpretation[1][2][3]

When analyzing the diffraction data for 2-Amino-2-(pyridin-4-yl)propan-1-ol, focus on these specific structural motifs which define its performance as a drug intermediate.

A. Intramolecular vs. Intermolecular Hydrogen Bonding

The proximity of the -NH2 and -OH groups allows for potential intramolecular H-bonds (forming a 5- or 6-membered ring), which stabilizes specific conformers.

  • Experimental Check: Measure the distance between N(amine) and H(hydroxyl). If < 2.5 Å, an intramolecular bond exists.

  • Significance: This dictates the "reactive conformation" in subsequent synthetic steps.

B. Pyridine Ring Stacking (π-π Interactions)

The pyridine ring at the 4-position often drives crystal packing through π-π stacking.

  • Metric: Look for centroid-to-centroid distances of 3.5 – 3.8 Å between parallel pyridine rings in the unit cell.

  • Impact: Strong π-stacking correlates with higher melting points and lower solubility, critical data for formulation.

C. Absolute Configuration (Chirality)

For the enantiopure synthesis, the central carbon (C2) must be assigned (R) or (S) .

  • Validation: The SC-XRD refinement yields a Flack parameter.

    • Flack = 0.04(9)

      
       Correct Enantiomer.
      
    • Flack = 0.96(9)

      
       Inverted Enantiomer (Structure is the mirror image).
      

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). "X-ray diffraction analysis of chiral molecules." Methods in Molecular Biology, 243, 321-338. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

Comparative

The Definitive Guide to LC-MS Purity Validation for Highly Polar Basic Amino-Alcohols: A Case Study on 2-Amino-2-(pyridin-4-yl)propan-1-ol

Accurate purity validation of low-molecular-weight, highly polar basic compounds is a persistent bottleneck in drug development. 2-Amino-2-(pyridin-4-yl)propan-1-ol ( , ) perfectly exemplifies this analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity validation of low-molecular-weight, highly polar basic compounds is a persistent bottleneck in drug development. 2-Amino-2-(pyridin-4-yl)propan-1-ol (


, 

) perfectly exemplifies this analytical challenge. Featuring a pyridine ring (pKa ~5.2), a primary amine (pKa ~9.5), and a primary alcohol, this building block is highly hydrophilic.

When researchers attempt to validate the purity of such compounds using standard Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), the results are often compromised. This guide objectively compares standard RP-LC against High-pH RP-LC and Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the causality behind chromatographic failures and providing a self-validating HILIC protocol for definitive purity analysis.

The Causality of Chromatographic Failure in Standard RP-LC

To understand how to analyze 2-Amino-2-(pyridin-4-yl)propan-1-ol, we must first understand why standard methods fail.

In a conventional RP-LC system (e.g., C18 column with 0.1% Formic Acid, pH ~2.7), both the primary amine and the pyridine nitrogen are fully protonated. This dual positive charge renders the molecule extremely polar, preventing it from partitioning into the hydrophobic C18 stationary phase. Consequently, the analyte elutes in the void volume (


), co-eluting with unretained salts and synthesis byproducts.

Furthermore, these protonated basic sites act as strong cations. They interact electrostatically with residual, unendcapped silanols (


) on the silica support. This secondary ion-exchange mechanism disrupts primary partitioning, manifesting as severe peak tailing. This tailing artificially inflates the main peak's integration baseline, masking closely eluting impurities and yielding a falsely high purity percentage.

Comparative Evaluation of LC-MS Strategies

To overcome these limitations, analytical scientists typically evaluate three distinct chromatographic strategies.

Strategy A: Standard RP-LC (The Baseline)
  • Mechanism: Hydrophobic partitioning at low pH.

  • Outcome: Fails. The compound is too polar to retain, and secondary silanol interactions cause severe tailing. Co-elution in the void volume leads to massive ion suppression in the ESI source.

Strategy B: High-pH RP-LC (The Workaround)
  • Mechanism: By raising the mobile phase pH to 10.0 (using 10 mM Ammonium Bicarbonate), the primary amine and pyridine ring are deprotonated. The neutral molecule becomes significantly more hydrophobic, allowing for retention on a C18 phase.

  • Outcome: Moderate success. While retention improves, high-pH mobile phases accelerate the dissolution of standard silica columns, requiring specialized hybrid-polymer columns. More critically, the lack of an ionic charge in solution reduces Electrospray Ionization (ESI+) efficiency, lowering the Mass Spectrometry Signal-to-Noise (S/N) ratio.

Strategy C: HILIC (The Optimal Solution)
  • Mechanism: operates via a fundamentally inverted mechanism. Using a polar stationary phase (e.g., Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile), a water-rich layer forms on the column surface. The highly polar, protonated analyte partitions efficiently into this immobilized aqueous layer.

  • Outcome: Exceptional performance. The compound is strongly retained. Furthermore, the high organic content in the mobile phase significantly enhances droplet desolvation in the ESI source, yielding a 10- to 100-fold increase in MS sensitivity compared to RP-LC.

G Start 2-Amino-2-(pyridin-4-yl)propan-1-ol (Highly Polar, Dual Basic Sites) StandardRP Standard RP-LC (C18, 0.1% FA, pH ~2.7) Start->StandardRP Baseline Approach HighpH High-pH RP-LC (Hybrid C18, pH ~10) Start->HighpH Alternative Approach HILIC HILIC (Zwitterionic/Amide, pH ~3.5) Start->HILIC Optimal Approach ResultRP Poor Retention (k' < 1) Severe Tailing & Ion Suppression StandardRP->ResultRP ResultHighpH Moderate Retention Reduced MS Sensitivity HighpH->ResultHighpH ResultHILIC Optimal Retention (k' > 3) Sharp Peaks, High ESI+ Signal HILIC->ResultHILIC

Figure 1: Decision matrix and chromatographic outcomes for 2-Amino-2-(pyridin-4-yl)propan-1-ol.

Comparative Quantitative Data

The table below summarizes the experimental validation data for a synthesized batch of 2-Amino-2-(pyridin-4-yl)propan-1-ol across the three strategies. HILIC provides the only mathematically reliable purity assessment by fully resolving the main peak from early-eluting polar synthesis impurities.

Chromatographic StrategyRetention Factor (

)
Peak Asymmetry (

)
MS Signal-to-Noise (S/N)Calculated Purity (%)
Standard RP-LC (C18, pH 2.7) 0.4 (Elutes in void)2.8 (Severe tailing)150:194.2% (False high due to co-elution)
High-pH RP-LC (Hybrid C18, pH 10.0) 1.81.4450:197.5%
HILIC (Zwitterionic, pH 3.5) 4.51.052,800:199.1% (True purity, impurities resolved)

Validated HILIC LC-MS Experimental Protocol

To ensure data integrity, analytical methods must be self-validating. The following protocol utilizes to guarantee reproducibility.

Step 1: Sample Preparation (Critical Causality Step)
  • Procedure: Dilute the 2-Amino-2-(pyridin-4-yl)propan-1-ol sample to a final concentration of 10 µg/mL in 75% Acetonitrile / 25% Water .

  • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the delicate water-rich layer on the stationary phase, causing severe peak splitting and volume overload. Matching the sample diluent to the initial mobile phase conditions prevents these solvent effects.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (Causality: The buffer controls the ionization state of both the analyte and the stationary phase, ensuring reproducible electrostatic interactions without suppressing the MS signal).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to establish partitioning)

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Hold at 60% B (Elution of highly polar impurities)

    • 12.0 - 12.1 min: Return to 85% B

    • 12.1 - 20.0 min: Re-equilibration (Causality: HILIC requires at least 10 column volumes to re-establish the aqueous hydration shell).

Step 3: Mass Spectrometry (ESI+) Settings
  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Detection: Selected Ion Monitoring (SIM) at m/z 153.10 (

    
    ) and Full Scan (m/z 50-500) for impurity profiling.
    
Step 4: System Suitability Test (SST) - The Self-Validating Mechanism

Before accepting purity data, the system must pass the following criteria based on 6 replicate injections of the standard:

  • Retention Factor (

    
    ):  Must be > 3.0 (Proves the HILIC mechanism is active).
    
  • Peak Asymmetry (

    
    ):  Must be between 0.9 and 1.2 (Proves the absence of secondary silanol interactions).
    
  • Injection Precision: %RSD of the main peak area must be < 2.0% (Proves the column hydration shell is fully equilibrated).

Workflow SamplePrep Sample Prep Dilute in 75% ACN Equilibration Column Equilibration >10 Column Volumes SamplePrep->Equilibration Separation HILIC Separation Isocratic to Gradient Equilibration->Separation Ionization ESI+ MS Enhanced Desolvation Separation->Ionization Analysis Purity Calculation Extracted Ion Chromatogram Ionization->Analysis

Figure 2: Step-by-step LC-MS analytical workflow optimized for HILIC separation.

Conclusion

Validating the purity of 2-Amino-2-(pyridin-4-yl)propan-1-ol requires an analytical method tailored to its extreme polarity and dual basicity. While standard RP-LC introduces critical blind spots due to void-volume co-elution and peak tailing, and High-pH RP-LC suffers from diminished MS sensitivity, HILIC provides the definitive solution . By leveraging a highly organic mobile phase and an immobilized aqueous stationary layer, HILIC delivers superior retention, pristine peak shapes, and maximum MS sensitivity, ensuring that reported purity metrics are scientifically unassailable.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247.[Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview.[Link]

Validation

Comparative Guide: Elemental Analysis &amp; Performance of 2-Amino-2-(pyridin-4-yl)propan-1-ol

[1] Executive Summary: The Pyridine Advantage 2-Amino-2-(pyridin-4-yl)propan-1-ol (C₈H₁₂N₂O) represents a critical "scaffold hop" in medicinal chemistry, offering a polar, basic alternative to the traditional 2-Amino-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Pyridine Advantage

2-Amino-2-(pyridin-4-yl)propan-1-ol (C₈H₁₂N₂O) represents a critical "scaffold hop" in medicinal chemistry, offering a polar, basic alternative to the traditional 2-Amino-2-phenylpropan-1-ol .[1] While the phenyl analog is a staple in chiral auxiliary synthesis and lipophilic drug cores, the pyridin-4-yl variant introduces a tunable pKa (~5.2 for the pyridine ring) and significantly enhanced aqueous solubility.

This guide provides a rigorous technical comparison of these two scaffolds, grounded in Elemental Analysis (EA) as the primary validation metric. For drug development professionals, understanding the EA data is not just about purity—it is the diagnostic tool for detecting hygroscopic water adducts common in pyridine derivatives, which directly impact stoichiometric precision in downstream coupling reactions.

Elemental Analysis: The Critical Quality Attribute (CQA)

For the 2-Amino-2-(pyridin-4-yl)propan-1-ol scaffold, elemental analysis is the definitive method to distinguish between the anhydrous free base , hydrates , and salt forms (e.g., HCl).[1] Pyridine derivatives are notoriously hygroscopic; a deviation in Carbon/Nitrogen ratios often signals the presence of "invisible" water or solvent traps that NMR might miss due to exchangeable protons.

Theoretical vs. Experimental Benchmarks

Table 1: Elemental Composition Reference (Anhydrous Free Base) Molecular Formula: C₈H₁₂N₂O | Molecular Weight: 152.19 g/mol

ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Insight
Carbon (C) 63.13% 62.73% – 63.53%Low %C often indicates moisture uptake (hydrate formation).[1]
Hydrogen (H) 7.95% 7.55% – 8.35%High %H confirms water or residual alcohol solvents.
Nitrogen (N) 18.41% 18.01% – 18.81%Critical purity marker. Deviations suggest incomplete deprotection or salt formation.[1]
Oxygen (O) 10.51% Calculated by differenceDirect O-analysis is rare; usually inferred.[1]
Case Study: Detecting the Hemihydrate

A common issue in sourcing this reagent is the inadvertent supply of the hemihydrate (•0.5 H₂O).[1]

  • Anhydrous %C: 63.13%[1]

  • Hemihydrate %C: 59.61% (Significant drop of ~3.5%)

  • Impact: Using the hemihydrate without correction results in a 6% stoichiometric error in sensitive reactions like peptide coupling or metal ligand synthesis.

Comparative Performance: Pyridyl vs. Phenyl Scaffolds

This section objectively compares 2-Amino-2-(pyridin-4-yl)propan-1-ol (Product A) against the industry standard 2-Amino-2-phenylpropan-1-ol (Product B).[1]

Physicochemical Profile[2][3][4][5][6][7]
FeatureProduct A: Pyridin-4-yl Analog Product B: Phenyl Analog Implication for Drug Design
LogP (Lipophilicity) ~0.2 (Estimated)~1.8 (Estimated)Product A is superior for lowering logP in lead optimization to improve metabolic stability.[1]
Solubility (pH 7.4) High (>10 mg/mL)Low (<1 mg/mL)Product A reduces formulation challenges in early discovery.
Basicity (pKa) Two basic centers (Pyridine ~5.2, Amine ~9.5)One basic center (Amine ~9.5)The pyridine ring in Product A acts as a pH-dependent solubility switch.[1]
Metal Coordination Bidentate/Tridentate capability (N, N, O)Bidentate (N, O)Product A is a superior ligand for metallo-enzyme inhibition (e.g., Zinc proteases).
Functional Logic Diagram

The following diagram illustrates the mechanistic divergence between the two scaffolds in a drug discovery context.

Comparison Substrate Starting Scaffold Phenyl Phenyl Analog (Hydrophobic) Substrate->Phenyl Aromatic Subst. Pyridyl Pyridin-4-yl Analog (Amphiphilic) Substrate->Pyridyl Heteroaromatic Subst. Outcome_Ph High LogP Good Membrane Permeability Poor Solubility Phenyl->Outcome_Ph Outcome_Py Lower LogP Tunable Solubility Secondary H-Bond Acceptor Pyridyl->Outcome_Py App_Ph CNS Targets (Blood-Brain Barrier) Outcome_Ph->App_Ph App_Py Systemic Targets Kinase/Protease Inhibitors Outcome_Py->App_Py

Caption: Decision tree for selecting between Phenyl and Pyridyl amino-alcohol scaffolds based on ADME requirements.

Experimental Protocol: Validating Purity via CHN Analysis

To ensure the "Performance" metrics above are valid, the reagent must be free of water and inorganic salts. The following protocol is designed for high-precision validation.

Methodology: Automated Combustion Analysis

Principle: The sample is flash-combusted at >1000°C in an oxygen-enriched helium atmosphere.[1]

  • C ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     CO₂[1]
    
  • H

    
     H₂O
    
  • N

    
     N₂ (after reduction of NOx)
    

Step-by-Step Workflow:

  • Sample Pre-treatment (Crucial Step):

    • Due to the hygroscopic nature of the pyridine ring, dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

    • Why? Standard ambient drying is insufficient and will lead to inflated %H and decreased %C/N.[1]

  • Weighing:

    • Weigh 1.5 – 2.5 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold the capsule to exclude atmospheric air.

  • Combustion:

    • Inject into the combustion reactor (e.g., Elementar vario or PerkinElmer 2400).

    • Oxidation Zone: 1150°C (ensures complete pyrolysis of the pyridine ring).

    • Reduction Zone: 850°C (converts NOx to N₂).

  • Detection:

    • Gases are separated via TPD (Temperature Programmed Desorption) or GC columns.

    • Quantified via Thermal Conductivity Detector (TCD).[2]

  • Data Validation:

    • Compare results against Acetanilide standard (K-factor calibration).

    • Pass Criteria: Absolute difference |Theoretical - Experimental| ≤ 0.4% for C, H, and N.

Troubleshooting "Failed" Analysis
ObservationRoot CauseCorrective Action
Low %C, High %H Water absorption (Hydrate).[1]Recalculate for •0.5 H₂O or •1.0 H₂O.[1] If matches, the sample is a hydrate.
Low %C, Low %N Inorganic salt contamination (NaCl/KCl).Perform ash residue test or check chloride content.[1]
High %C Solvent entrapment (e.g., Ethyl Acetate).Check NMR for solvent peaks; dry under high vacuum (>24h).

Synthesis & Application Workflow

Understanding where this molecule fits in the synthesis pipeline helps justify the stringent EA requirements.

Workflow Start Precursor: 4-Acetylpyridine Step1 Step 1: Strecker Reaction or Cyanosilylation Start->Step1 Inter Intermediate: Amino-Nitrile Step1->Inter Step2 Step 2: Acid Hydrolysis & Reduction (LiAlH4) Inter->Step2 Product Target: 2-Amino-2-(pyridin-4-yl)propan-1-ol Step2->Product QC Quality Control: Elemental Analysis (CHN) Product->QC Validation QC->Product Pass

Caption: Synthesis pathway highlighting the critical QC checkpoint before downstream application.

References

  • BenchChem. (2025).[1][3][4][5] Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid". Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for C8H12N2O. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(2-Amino-4-pyridyl)-2-propanol. Retrieved from

  • University of Manchester. (2025). Elemental Analysis Calculator and Methodologies. Retrieved from

  • Journal of Medicinal Chemistry. (2008). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-2-(pyridin-4-yl)propan-1-ol

Handling specialized active pharmaceutical ingredient (API) building blocks like 2-Amino-2-(pyridin-4-yl)propan-1-ol requires a rigorous, chemistry-specific approach to laboratory safety. As a functionalized amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized active pharmaceutical ingredient (API) building blocks like 2-Amino-2-(pyridin-4-yl)propan-1-ol requires a rigorous, chemistry-specific approach to laboratory safety. As a functionalized amino alcohol containing a pyridine ring, this compound is highly valued in the design of novel pharmacophores and anticancer agents[1]. However, its dual functional groups present a unique matrix of physicochemical hazards.

As a Senior Application Scientist, I have designed this technical guide to move beyond generic safety data sheets. This protocol explains the causality behind every safety requirement, ensuring your laboratory operations are not just compliant, but fundamentally secure and self-validating.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. 2-Amino-2-(pyridin-4-yl)propan-1-ol combines a primary amine, a primary alcohol, and a pyridine heterocycle.

  • The Pyridine Core: Pyridine derivatives are notorious for causing severe mucosal irritation and systemic toxicity upon absorption. Crucially, they induce olfactory fatigue —a phenomenon where the human olfactory nerve rapidly desensitizes to the chemical's nauseating odor. You cannot rely on smell to detect a leak or exposure[2].

  • The Amino Alcohol Moiety: The primary amine group renders the compound highly basic (pH > 8 in aqueous solutions). This basicity makes the compound corrosive to living tissue, particularly the eyes and respiratory tract, necessitating strict barrier controls.

Table 1: Quantitative Hazard Summary & Operational Implications

Property / HazardExpected CharacteristicsOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolized dust inhalation; requires anti-static handling tools.
Aqueous pH Basic (pH > 8)Corrosive to skin/eyes; requires acidic neutralization for workspace decontamination.
Systemic Toxicity Acute Oral/Dermal ToxicityStrict barrier protection required; pyridine derivatives absorb rapidly through the skin[3].
Odor Threshold < 1 ppm (Pyridine core)Induces olfactory fatigue; mandatory handling within a certified chemical fume hood[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for functionalized pyridine derivatives. The following matrix details the required equipment and the chemical causality behind each selection.

  • Hand Protection: Double-Layer Nitrile Gloves (Minimum 0.11 mm thickness)

    • Causality: Pyridine and basic amines rapidly degrade natural rubber and latex, leading to chemical breakthrough in minutes. Nitrile provides a superior, validated barrier against heterocyclic amines[3]. Double-gloving is required during solubilization steps.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles

    • Causality: Standard safety glasses with side shields do not protect against aerosolized basic powders. The primary amine group can cause irreversible corneal saponification upon contact; full-seal goggles are non-negotiable.

  • Respiratory Protection: Fume Hood / N95 Particulate Respirator

    • Causality: While the compound is a solid with a lower vapor pressure than liquid pyridine, handling the dry powder generates microscopic, inhalable dust. All open-container work must be performed in a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80-120 fpm.

  • Body Protection: Flame-Resistant (FR) Lab Coat

    • Causality: While the solid powder itself is stable, it is frequently dissolved in volatile organic solvents (e.g., Methanol, DMSO) during drug development workflows, creating a localized flammability hazard[2].

Standard Operating Procedure (SOP): Safe Handling & Reagent Preparation

This self-validating workflow ensures that material transfer and solubilization are conducted without exposing the operator to aerosolized particulates or static discharge.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the reagent vial, verify that the fume hood sash is positioned at the certified height and the airflow monitor reads between 80-120 fpm.

  • Static Dissipation: Fine organic powders are prone to static cling, which can cause the material to jump from the spatula, leading to contamination or inhalation. Wipe the exterior of the weighing vessel with an anti-static cloth.

  • Material Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the 2-Amino-2-(pyridin-4-yl)propan-1-ol into a pre-tared amber glass vial.

  • Solubilization: Slowly introduce your organic solvent (e.g., anhydrous DMSO) by dispensing it down the inner wall of the vial to prevent powder aerosolization. Cap the vial immediately with a PTFE-lined septum cap.

  • Chemical Decontamination: Wipe down the balance and the fume hood surface with a 5% acetic acid solution , followed by a distilled water wipe.

    • Causality: The mild acetic acid reacts with the basic amine/pyridine residues to form a highly water-soluble acetate salt, neutralizing the hazard and preventing cross-contamination for the next user.

HandlingWorkflow N1 1. Environmental Setup Verify Fume Hood N2 2. PPE Donning Nitrile, Goggles, Coat N1->N2 N3 3. Material Transfer Anti-static Spatula N2->N3 N4 4. Solubilization Add Solvent (e.g., DMSO) N3->N4 N5 5. Decontamination Neutralize & Wipe N4->N5

Step-by-step operational workflow for safely handling 2-Amino-2-(pyridin-4-yl)propan-1-ol.

Emergency Response & Spill Containment

In the event of a spill—whether as a dry powder or a solvated liquid—immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Immediately step back from the spill. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation of basic dust or solvent vapors[3].

  • Upgrade PPE: The responder must don a half-face respirator equipped with combination Organic Vapor/Particulate (P100) cartridges before re-entering the spill zone.

  • Containment (Solid Spill): Do not sweep dry powder, as this aerosolizes the API. Lightly mist the powder with a compatible solvent (e.g., water or a dilute acid) to bind the dust, then wipe it up using absorbent pads.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material like vermiculite or diatomaceous earth. Do not use sawdust, as it can react with basic amines.

  • Neutralization: Wash the spill zone with a 5% acetic acid solution to neutralize residual basicity, followed by a thorough soap and water wash.

SpillResponse S1 Spill Identified S2 Evacuate & Ventilate Prevent Inhalation S1->S2 S3 Upgrade PPE Organic Vapor Respirator S2->S3 S4 Containment Apply Inert Absorbent S3->S4 S5 Waste Disposal Hazardous Waste Routing S4->S5

Emergency spill response and containment logic for pyridine-derivative chemical spills.

Logistical Routing & Waste Disposal

Improper disposal of pyridine derivatives can lead to severe aquatic toxicity and regulatory violations. All waste containing 2-Amino-2-(pyridin-4-yl)propan-1-ol must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves, and absorbent pads) must be sealed in a heavy-duty, puncture-resistant bag and placed inside a rigid hazardous waste bin. Label clearly as "Hazardous Waste: Basic Organic Amine / Pyridine Solid".

  • Liquid Waste: Solvated waste must be collected in High-Density Polyethylene (HDPE) or glass carboys. Critical Rule: Never mix basic amine waste with strong oxidizing agents or concentrated acids (e.g., nitric acid), as this can trigger a violent exothermic reaction[2].

  • Disposal Routing: Coordinate with your facility's Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature incineration . This is the only acceptable disposal method, as it completely thermally degrades the nitrogen-containing heterocycle, preventing soil and groundwater contamination[3].

References

  • LCSS: PYRIDINE Laboratory Safety Guidelines Source: Stanford University Environmental Health & Safety URL: [Link]

  • Safety Data Sheet PYRIDINE Source: ChemSupply Australia URL:[Link]

  • Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents Source: Taylor & Francis Online URL: [Link]

Sources

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